6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRDIDZVAZIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718323 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160102-28-2 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a validated synthetic pathway, including a retrosynthetic analysis, step-by-step experimental protocols, and in-depth characterization methodologies. Emphasis is placed on the rationale behind procedural choices, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Retrosynthetic Analysis
This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities.[1][2] The specific halogenation pattern of this molecule—a bromine at the 6-position and a fluorine at the 7-position—offers unique opportunities for further functionalization, making it a valuable intermediate for creating diverse chemical libraries.
A logical retrosynthetic approach to this target molecule involves a two-step disconnection strategy. The primary disconnection is the formation of the dihydro-oxazine ring. This heterocyclic system can be conceptually formed via an intramolecular cyclization. This leads back to a key intermediate: a substituted 2-aminophenol. The specific precursor required is 2-amino-4-bromo-5-fluorophenol.
The second disconnection focuses on the synthesis of this key aminophenol intermediate. A common and effective strategy for synthesizing aminophenols is the reduction of a corresponding nitrophenol. This retrosynthetic step points to 4-Bromo-5-fluoro-2-nitrophenol as a readily accessible starting material. This starting material is commercially available, providing a practical entry point for the synthesis.
Synthetic Pathway and Mechanistic Considerations
The forward synthesis is designed as a two-stage process: the reduction of the nitrophenol to the aminophenol, followed by the construction of the benzoxazine ring.
Stage 1: Reductive Amination of 4-Bromo-5-fluoro-2-nitrophenol
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, but for substrates containing sensitive halogen substituents, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.
Mechanism Insight: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via the adsorption of the nitrophenol and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This method is highly effective for the reduction of aromatic nitro groups.[3]
Stage 2: Formation of the Dihydro-1,4-benzoxazine Ring
The construction of the benzoxazine ring from the 2-aminophenol intermediate is achieved through a tandem reaction sequence involving an initial N-alkylation followed by an intramolecular Williamson ether synthesis.[4][5] A suitable bifunctional electrophile, such as 1,2-dibromoethane, is used to bridge the amino and hydroxyl groups.
Mechanism Insight: The reaction is initiated by the N-alkylation of the more nucleophilic amino group with one of the electrophilic carbons of 1,2-dibromoethane.[6] This is followed by an intramolecular SN2 reaction. The phenoxide, formed under basic conditions, acts as a nucleophile, attacking the second carbon of the alkyl chain and displacing the remaining bromide to close the six-membered ring.[7] The choice of a suitable base is critical to deprotonate the phenol without promoting side reactions.
The complete synthetic workflow can be visualized as follows:
References
- 1. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical properties of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the benzoxazine scaffold, which is a privileged structure in numerous biologically active molecules, understanding its fundamental physicochemical properties is a critical prerequisite for any research and development endeavor. These properties govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile in a biological system.
This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound. In the absence of extensive published experimental data for this specific molecule, this document integrates theoretical predictions, data from analogous structures, and detailed, field-proven experimental protocols. This approach provides researchers and drug development professionals with a robust framework for both predicting and empirically determining the essential characteristics of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.
Molecular Structure and Core Chemical Identity
The foundational step in characterizing any compound is to establish its molecular identity. The structure, featuring a benzene ring fused to a morpholine ring with bromo and fluoro substituents, dictates its fundamental chemical nature.
-
Chemical Name: this compound
-
CAS Number: 1801639-77-3
-
Molecular Formula: C₈H₇BrFNO
-
Molecular Weight: 232.05 g/mol
The presence of the bromine and fluorine atoms, along with the secondary amine within the oxazine ring, are key determinants of the molecule's polarity, hydrogen bonding capacity, and overall reactivity.
Predicted Physicochemical Properties
In the early stages of research, in silico prediction tools provide valuable, time- and resource-efficient estimations of a compound's properties. These predictions are based on sophisticated algorithms that analyze the molecule's structure. The following table summarizes key predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | 2.4 - 2.8 | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. |
| pKa (Acid Dissociation Constant) | Amine (N-H): ~18-19 (non-acidic); Conjugate Acid (N-H₂⁺): ~3-4 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and off-target effects. |
| Aqueous Solubility | Low to moderate | Directly affects bioavailability and formulation options. |
| Polar Surface Area (PSA) | 21.26 Ų | Influences cell membrane penetration and transport characteristics. |
| Boiling Point | ~310-330 °C at 760 mmHg | Important for purification (distillation) and assessing thermal stability. |
| Density | ~1.6-1.7 g/cm³ | Useful for formulation and process chemistry calculations. |
Disclaimer: These values are estimations from computational models and should be confirmed via experimental validation.
Experimental Determination of Physicochemical Properties
The core of a robust compound characterization lies in empirical data. The following section details the standard, validated protocols for determining the critical physicochemical parameters.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a cornerstone of medicinal chemistry, quantifying a compound's lipophilicity. The Shake-Flask method, while traditional, remains a gold standard for its accuracy.
Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases: Prepare 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation.
-
Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions and measure their absorbance/peak area using a calibrated UV-Vis spectrophotometer or HPLC-UV system at the compound's λmax. Plot a standard curve of concentration vs. response.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated 1-octanol to a known concentration.
-
Equilibration: Add an equal volume of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample the aqueous phase and determine the compound's concentration using the previously generated standard curve.
-
Calculation:
-
Calculate the concentration in the octanol phase by mass balance: [Octanol] = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol.
-
Calculate P: P = [Octanol] / [Aqueous].
-
Calculate logP: logP = log10(P).
-
Causality and Trustworthiness: This protocol's reliability stems from the direct measurement of the compound's concentration in each phase at equilibrium. Mutual saturation of the solvents is a critical step to prevent volume changes that would skew the concentration measurements.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The thermodynamic equilibrium solubility is the most reliable measure.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, referencing a standard curve.
-
Result Expression: Express the solubility in units of mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium aqueous solubility.
Determination of pKa
The pKa value dictates the extent of a compound's ionization at a given pH. For a molecule like this compound, the secondary amine is the key ionizable group. Potentiometric titration is a highly accurate method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a high-precision electrode. Place the solution in a jacketed beaker to maintain a constant temperature.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine. Then, titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid (N-H₂⁺) corresponds to the pH at the half-equivalence point of the titration curve.
-
Software Analysis: For more precise values, use specialized software to calculate the derivative of the titration curve (dpH/dV), where the peak indicates the equivalence point.
Logical Relationship of Ionization
Caption: pH-dependent equilibrium of the benzoxazine amine.
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analyses provide orthogonal data to confirm the compound's identity, purity, and stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the definitive structural confirmation. The ¹H NMR would show characteristic signals for the aromatic protons, the -CH₂-CH₂- protons of the oxazine ring, and the N-H proton. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₇BrFNO. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the crystalline solid. A sharp, single endotherm is indicative of a high-purity substance.
-
Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring mass loss as a function of temperature. This is critical for identifying the decomposition temperature.
Conclusion and Forward Outlook
The physicochemical properties of this compound outlined in this guide provide a foundational dataset for its advancement in a drug discovery pipeline. While in silico predictions offer valuable initial insights, the emphasis must be placed on rigorous experimental validation using the protocols detailed herein. The interplay of solubility, lipophilicity (logP), and ionization (pKa) will ultimately govern the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A thorough understanding and precise measurement of these core properties are not merely a characterization exercise; they are a strategic imperative for designing better molecules, enabling effective formulation, and increasing the probability of success in developing novel therapeutics.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a key intermediate in pharmaceutical and materials science research, unambiguous structural characterization is paramount. This document outlines the foundational principles, experimental protocols, and in-depth interpretation of the NMR spectra. We will dissect the predicted chemical shifts, coupling constants, and multiplicities, explaining the underlying electronic and structural factors. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation of novel chemical entities.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of biological activities and serve as essential building blocks for advanced polymers.[2][3] The specific analogue, this compound (Figure 1), incorporates two key halogens—bromine and fluorine—which modulate its physicochemical properties and provide vectors for further chemical modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive structural analysis of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a predictive but expertly grounded analysis of the ¹H and ¹³C NMR spectra, establishing a benchmark for the characterization of this important compound.
Experimental Methodology
To ensure reproducibility and accuracy, a standardized experimental approach is crucial. The protocols described below represent a self-validating system for acquiring high-quality NMR data for this class of compounds.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoxazine derivatives.[4][5] For this guide, we will reference data based on CDCl₃, a common and relatively non-interactive solvent.[6][7]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4] Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm) for referencing.[6]
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution.
NMR Data Acquisition Workflow
The following workflow outlines the standard procedure for acquiring and processing NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various Synthetic Methods of Benzoxazine Monomers [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.washington.edu [chem.washington.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding the properties of pharmacologically relevant scaffolds.
Introduction: The Significance of Benzoxazines in Drug Discovery
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This compound is a halogenated derivative of the benzoxazine core. The introduction of bromine and fluorine atoms is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its metabolic stability, binding affinity, and membrane permeability. This guide will walk through the hypothetical crystal structure analysis of this compound, providing a framework for the structural elucidation of similar small molecules.
Part 1: From Synthesis to Single Crystals: A Preparatory Overview
While various synthetic routes to benzoxazine monomers exist, a common approach involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[5] For the title compound, a plausible synthetic pathway would involve the reaction of a suitably substituted aminophenol with chloroacetic acid, followed by cyclization and subsequent halogenation steps.
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Factors such as solvent polarity, temperature, and the presence of impurities can significantly impact crystal growth. For this compound, a systematic screening of various solvents, including but not limited to ethanol, methanol, acetone, and ethyl acetate, would be necessary to identify optimal crystallization conditions.
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.[7][8][9] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal, leading to a diffraction pattern that is unique to the crystal's structure.[7][10]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the standard procedure for the single-crystal X-ray diffraction analysis of a small molecule like this compound.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[6] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[8][11]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[11] Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[8][11]
-
Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group.[6] The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem," which arises from the loss of phase information during data collection, is solved using computational methods.[12] For small molecules, direct methods are commonly employed to determine the initial phases and generate an initial electron density map.[11]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to minimize the difference between the observed and calculated structure factors.[11][12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit to the experimental data.[11]
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Part 3: Interpreting the Results: A Hypothetical Crystal Structure of this compound
As no published crystal structure for the title compound is available, we will present a plausible set of crystallographic data based on known structures of similar benzoxazine derivatives. This hypothetical data will serve as a framework for understanding the type of information obtained from a successful crystal structure analysis.
Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₇BrFNO |
| Formula Weight | 232.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 11.675(4) |
| α (°) | 90 |
| β (°) | 109.21(3) |
| γ (°) | 90 |
| Volume (ų) | 964.5(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.598 |
| Absorption Coefficient (mm⁻¹) | 4.321 |
| F(000) | 464 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5432 |
| Independent reflections | 2109 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Structural Insights
A successful structure determination would reveal key molecular features:
-
Conformation: The dihydro-1,4-benzoxazine ring would likely adopt a non-planar conformation, such as a half-chair or boat conformation, to minimize steric strain.
-
Bond Lengths and Angles: Precise bond lengths and angles throughout the molecule would be determined, providing insight into the electronic effects of the bromine and fluorine substituents on the aromatic ring.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds, or π-π stacking. These interactions are crucial for understanding the solid-state stability and physical properties of the compound. For instance, weak C-H...F and C-H...O hydrogen bonds, as well as potential Br...N or Br...O halogen bonds, could be present, influencing the supramolecular assembly.
Conclusion: The Power of Structural Analysis in Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the field of drug development. It provides a static snapshot of the molecule's preferred conformation, which can be used to:
-
Validate the chemical structure of the synthesized compound.
-
Inform computational studies , such as molecular docking and molecular dynamics simulations, to predict how the molecule might interact with its biological target.
-
Guide further synthetic modifications to optimize the compound's activity and properties.
-
Understand the solid-state properties of the active pharmaceutical ingredient (API), which is critical for formulation and drug delivery.
While this guide has presented a hypothetical analysis of this compound, the principles and methodologies described are broadly applicable to the structural elucidation of a wide range of small molecules. A thorough understanding of these techniques is essential for any research program focused on the design and development of new therapeutic agents.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. pulstec.net [pulstec.net]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents for Drug Development
Abstract
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative, a class of compounds with diverse biological activities. Before any meaningful biological evaluation or formulation development can occur, its solubility profile in various organic solvents must be understood. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological screening, difficulties in formulation for preclinical studies, and ultimately, poor oral bioavailability.[1][2] Therefore, the systematic characterization of its solubility is a foundational step in the drug discovery and development process.[2][3]
This guide will focus on providing the rationale and practical steps for determining the solubility of this compound, enabling research teams to make informed decisions.
Understanding the Two Pillars of Solubility Measurement
In the context of drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic solubility. The choice between these methods depends on the stage of research and the specific question being asked.[2][3][4]
-
Kinetic Solubility : This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO), begins to precipitate in an aqueous or organic medium.[2][4][5] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[1][6] The resulting value is often higher than the thermodynamic solubility because it reflects a supersaturated state before equilibrium is reached.
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase at a specific temperature and pressure.[3][7] This measurement is more time- and resource-intensive but is essential for lead optimization, preformulation studies, and understanding the compound's behavior in vivo.[2][7][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][9]
Physicochemical Properties of the Target Compound
A preliminary understanding of the compound's structure is vital for selecting appropriate solvents and analytical techniques.
| Property | Value | Source |
| Chemical Name | This compound | [10][11][12][13][14][15] |
| CAS Number | 1160102-28-2 | [10][11][14] |
| Molecular Formula | C₈H₇BrFNO | [16][14] |
| Molecular Weight | 232.05 g/mol | [16][14][17] |
| Predicted LogP | 2.39 | [14] |
The presence of both a halogen (bromine) and a fluorine atom, along with the heterocyclic benzoxazine core, suggests a compound with moderate lipophilicity. The predicted LogP value further supports this, indicating that solubility will vary significantly across solvents of different polarities.
Experimental Protocol for Kinetic Solubility Determination
This protocol is designed for rapid, high-throughput screening of the compound's solubility in a panel of relevant organic solvents. The method described here is based on laser nephelometry, which detects precipitate formation by measuring light scattering.[4][5]
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane)
-
96-well microtiter plates (clear bottom)
-
Multichannel pipette
-
Plate shaker
-
Laser Nephelometer or a plate reader capable of measuring turbidity[5]
Step-by-Step Methodology
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.[1] Ensure the compound is fully dissolved.
-
Plate Setup : Using a multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.[5]
-
Solvent Addition : Add the selected organic solvents to the wells in increasing volumes to create a serial dilution. This will result in a range of final compound concentrations with a consistent, low percentage of DMSO.
-
Incubation and Mixing : Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, while shaking.[5][6]
-
Measurement : Measure the light scattering or turbidity in each well using a nephelometer.[5]
-
Data Analysis : The kinetic solubility limit is identified as the highest concentration at which no significant increase in light scattering is observed compared to the solvent-only controls.[18]
Workflow Visualization
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the definitive approach for determining thermodynamic solubility.[3][9] It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer capable of maintaining a constant temperature[7]
-
Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding, such as PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Sample Preparation : Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3]
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.[7]
-
Equilibration : Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][7]
-
Phase Separation : After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be done by:
-
Centrifugation : Centrifuge the vial and carefully pipette the supernatant.
-
Filtration : Withdraw the solution using a syringe and pass it through a chemical-resistant filter (e.g., 0.45 µm PTFE) to remove all solid particles.[18] Care must be taken to avoid compound adsorption to the filter material.[18]
-
-
Quantification :
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze both the calibration standards and the saturated supernatant sample by HPLC-UV.[8][19]
-
Construct a calibration curve by plotting UV absorbance against concentration for the standards.
-
Use the calibration curve to determine the exact concentration of the compound in the saturated supernatant sample. This concentration is the thermodynamic solubility.[8]
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Reporting
All solubility data should be reported with clear units (e.g., µg/mL or µM) and the specific conditions under which they were measured, including the solvent, temperature, and type of solubility (kinetic or thermodynamic). The results should be compiled into a clear, comparative table.
Example Data Table (Hypothetical)
| Organic Solvent | Dielectric Constant | Solubility Type | Solubility at 25°C (µg/mL) |
| Dichloromethane | 9.1 | Thermodynamic | [Experimental Value] |
| Tetrahydrofuran | 7.5 | Thermodynamic | [Experimental Value] |
| Ethyl Acetate | 6.0 | Thermodynamic | [Experimental Value] |
| Ethanol | 24.5 | Thermodynamic | [Experimental Value] |
| Acetonitrile | 37.5 | Thermodynamic | [Experimental Value] |
| Methanol | 32.7 | Thermodynamic | [Experimental Value] |
| Toluene | 2.4 | Thermodynamic | [Experimental Value] |
| DMSO | 47.0 | Kinetic Screen | [Experimental Value] |
Conclusion
While pre-existing solubility data for this compound is not publicly documented, the protocols detailed in this guide provide a robust and scientifically validated pathway to generating this essential information. By systematically applying both high-throughput kinetic screening and definitive thermodynamic shake-flask methods, researchers can build a comprehensive solubility profile of the compound. This data is indispensable for guiding medicinal chemistry efforts, enabling effective formulation development, and ultimately, increasing the probability of success for this promising molecule in the drug development pipeline.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 10. Page loading... [guidechem.com]
- 11. H62259.03 [thermofisher.com]
- 12. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
- 15. fishersci.pt [fishersci.pt]
- 16. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 17. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | Sigma-Aldrich [sigmaaldrich.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Stability and degradation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the Stability and Degradation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated benzoxazine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Understanding its intrinsic stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance. This technical guide provides a comprehensive framework for assessing the stability of this compound, outlining potential degradation pathways, and detailing robust methodologies for a forced degradation study. By synthesizing established principles of benzoxazine chemistry with regulatory expectations for stability testing, this document serves as an essential resource for researchers in the fields of medicinal chemistry, process development, and analytical sciences.
Introduction to this compound
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities. The introduction of bromine and fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, receptor binding affinity, and membrane permeability. While this specific compound is primarily recognized as a building block in organic synthesis, its journey from laboratory to scaled-up production necessitates a thorough understanding of its chemical liabilities.
Stability testing is a critical component of the drug development lifecycle, providing insights into how a molecule's quality varies under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for the reliable quality control of both the intermediate and the final active pharmaceutical ingredient (API).
This guide will first explore the predicted stability profile of this compound based on the known chemistry of the benzoxazine class. It will then provide a detailed, field-proven protocol for conducting a comprehensive forced degradation study, complete with the analytical methodologies required to monitor the parent compound and identify its degradants.
Physicochemical and Predicted Chemical Properties
A foundational understanding of the molecule's properties is essential before designing a stability study.
Known Physicochemical Properties
The following information is typically available from suppliers of this compound:
| Property | Value |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Appearance | Solid |
| CAS Number | 1160102-28-2 |
Predicted Stability and Reactivity
Based on the general characteristics of benzoxazines and the specific substituents of this molecule, we can predict its likely points of instability:
-
Oxazine Ring: The six-membered oxazine ring is the most reactive part of the molecule. It contains two heteroatoms, oxygen and nitrogen, and is susceptible to ring-opening reactions. This is particularly true under hydrolytic conditions. Studies on other benzoxazines have shown that acid-catalyzed hydrolysis can lead to the formation of stable 2-(aminomethyl) phenolic intermediates.[2][3]
-
Aromatic Ring: The benzene ring is substituted with two electron-withdrawing halogens (bromine and fluorine) and two electron-donating groups (the ether oxygen and the amine nitrogen of the fused ring). This electronic push-pull system can influence its susceptibility to oxidative degradation.
-
Carbon-Halogen Bonds: The C-Br and C-F bonds are generally stable, but they could be susceptible to degradation under high-energy conditions, such as photolysis.
Potential Degradation Pathways
Based on the predicted reactivity, several degradation pathways can be hypothesized. A forced degradation study is designed to challenge the molecule and confirm these pathways.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals and intermediates. For this compound, both acid- and base-catalyzed hydrolysis of the oxazine ring are anticipated.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the ether oxygen of the oxazine ring is likely to be protonated, facilitating nucleophilic attack by water. This would lead to the opening of the ring to form the corresponding aminomethyl phenol derivative.
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), hydrolysis may also occur, although the mechanism may differ. The stability of the resulting phenoxide ion could influence the reaction rate.
Oxidative Degradation
Oxidation is another critical degradation pathway to investigate. The secondary amine and the electron-rich aromatic ring are potential sites for oxidation.
-
N-Oxidation: The nitrogen atom in the oxazine ring could be oxidized to form an N-oxide.
-
Aromatic Ring Oxidation: The aromatic ring could undergo oxidation, potentially leading to the formation of quinone-like structures or ring-opened products, although this is generally less common under standard forced degradation conditions.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds.
-
Photochemical Ring Opening: Similar to hydrolysis, UV light could induce the opening of the oxazine ring.[4]
-
Carbon-Halogen Bond Cleavage: Although less likely, high-energy photons could potentially lead to the homolytic cleavage of the C-Br bond, forming radical species that could lead to a variety of degradation products.
Thermal Degradation
Benzoxazines are generally known for their high thermal stability, especially after polymerization.[5] However, as a monomer, this compound may exhibit some degradation at elevated temperatures. The degradation mechanism at high temperatures in the solid state or in solution could be complex, potentially involving ring-opening, polymerization, and fragmentation.
The following diagram illustrates the potential primary degradation pathways.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This technical guide provides a detailed analytical framework for the spectroscopic characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2).[1][2][3][4] As a halogenated benzoxazine derivative, this compound represents a class of heterocyclic structures pivotal in the development of novel materials and pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This document outlines the theoretical basis and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification of this molecule. We will explore the expected spectral features, rooted in its unique functional group constellation, and present standardized protocols for data acquisition. The causality behind spectral patterns—from vibrational modes in IR to fragmentation pathways in MS—is explained to provide researchers with a robust, self-validating system for analysis.
Introduction: The Analytical Imperative
This compound is a substituted heterocyclic compound with a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol .[1] Its structure, featuring an aromatic ring fused to a morpholine-like oxazine ring and substituted with both bromine and fluorine, presents a unique analytical challenge. These functional groups impart specific spectroscopic signatures that, when interpreted correctly, serve as a molecular fingerprint.[5][6]
This guide is designed for researchers and drug development professionals who require definitive structural verification. By understanding the principles of how this specific molecule interacts with infrared radiation and behaves under ionization, scientists can confidently confirm its identity and purity, ensuring the integrity of their downstream applications.
Molecular Structure & Functional Group Analysis
Before delving into the spectra, a systematic breakdown of the molecule's structure is essential. This analysis forms the predictive basis for all subsequent spectroscopic interpretation.
Key Structural Features:
-
Aromatic Ring (Benzene derivative): A 1,2,4,5-tetrasubstituted benzene ring. This substitution pattern influences the aromatic C-H and C=C vibrations.
-
Secondary Amine (N-H): Located within the oxazine ring, this group will exhibit a characteristic N-H stretching vibration.
-
Alkyl Ether (C-O-C): The ether linkage within the saturated portion of the oxazine ring.
-
Aryl Ether (Ar-O-C): The ether linkage connecting the aromatic ring to the oxazine moiety.
-
Aliphatic C-H Bonds: Methylene (CH₂) groups in the oxazine ring.
-
Halogen Substituents:
-
Aryl Bromide (Ar-Br): A bromine atom attached to the aromatic ring.
-
Aryl Fluoride (Ar-F): A fluorine atom attached to the aromatic ring.
-
Each of these groups has predictable absorption regions in IR spectroscopy and will influence the fragmentation patterns observed in mass spectrometry.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[5][6][7][8] The resulting spectrum provides a detailed fingerprint of the functional groups present.
Principle of Fourier-Transform Infrared (FTIR) Spectroscopy
Modern IR analysis is conducted using FTIR spectrometers. An FTIR instrument uses an interferometer to modulate the infrared beam, allowing all frequencies to be measured simultaneously.[9][10] The resulting signal, an interferogram, is then subjected to a mathematical operation called a Fourier Transform, which converts the time-domain data into the familiar frequency-domain spectrum (transmittance vs. wavenumber).[10] This method offers significant advantages in speed and signal-to-noise ratio over older dispersive techniques.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
A common and efficient method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, retract the pressure arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Expected IR Spectrum and Interpretation
The analysis of the IR spectrum involves correlating the observed absorption bands (in wavenumbers, cm⁻¹) to the vibrational modes of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Notes |
| 3400 - 3300 | Medium | N-H Stretch | Characteristic of secondary amines. The peak may be broadened slightly by hydrogen bonding.[11][12] |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Occurs at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[13][14][15] |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch | Arises from the symmetric and asymmetric stretching of the CH₂ groups in the oxazine ring.[11][12] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | A series of peaks in this region is diagnostic for an aromatic ring.[13][14] |
| 1250 - 1200 | Strong | Asymmetric Ar-O-C Stretch (Aryl Ether) | This is a key peak for benzoxazine structures, often very intense.[16][17] |
| 1100 - 1000 | Strong | C-N Stretch & C-O-C Stretch (Alkyl Ether) | The C-N and aliphatic C-O stretches often overlap in this region, producing a strong, complex signal.[11][12] |
| 1050 - 1000 | Strong | C-F Stretch | The C-F bond gives rise to a very strong absorption in the fingerprint region.[11] |
| 950 - 900 | Medium | Benzene-Oxazine Ring Mode | A characteristic absorption for the benzoxazine ring system itself, often used to monitor polymerization.[16][18][19] |
| 700 - 500 | Medium-Strong | C-Br Stretch | The heavy bromine atom results in a low-frequency, strong absorption.[11] |
Mass Spectrometry: Unraveling Molecular Mass and Structure
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[20]
Principle of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique ideal for structural elucidation.[20][21] In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[20][22] This collision ejects an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M⁺•).[23][24] The high energy imparted often causes the molecular ion to fragment into smaller, characteristic ions.[23][24] A mass analyzer then separates these ions based on their m/z ratio to generate the mass spectrum.
Experimental Protocol: GC-MS with EI Source
For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the capillary column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by the 70 eV electron beam.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which scans a range of m/z values.
-
Detection: Ions are detected, and the signal is processed to generate the mass spectrum.
Expected Mass Spectrum and Interpretation
The mass spectrum of this compound will have several defining features.
Molecular Ion (M⁺•) and the Bromine Isotope Pattern: The most critical feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[25][26] This means the mass spectrum will not show a single molecular ion peak, but a pair of peaks of almost equal intensity, separated by 2 m/z units.[25][26][27] This "M/M+2" pattern is an unmistakable signature for a compound containing one bromine atom.
-
M⁺• Peak (with ⁷⁹Br): m/z = 232
-
[M+2]⁺• Peak (with ⁸¹Br): m/z = 234
The observation of this 1:1 doublet at m/z 232/234 is the primary confirmation of the compound's elemental composition.
Key Fragmentation Pathways: EI is a high-energy technique that causes predictable bond cleavages.[28] The most likely fragmentation pathways for this molecule involve the cleavage of the oxazine ring, leading to stable carbocations or radical cations.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure | Loss from Molecular Ion |
| 232 / 234 | [C₈H₇BrFNO]⁺• | Molecular Ion (M⁺•) |
| 202 / 204 | [C₇H₅BrFNO]⁺ | Loss of CH₂O (formaldehyde, 30 Da) via retro-Diels-Alder |
| 174 / 176 | [C₆H₃BrFO]⁺• | Loss of C₂H₄N (ethyleneimine radical, 43 Da) |
| 121 / 123 | [C₅H₃Br]⁺• | Loss of F, CO, and HCN |
| 95 | [C₆H₄FO]⁺ | Loss of Br and CH₂N |
Synergistic Analysis and Conclusion
Neither technique alone provides a complete picture. The true analytical power lies in the synergy between IR and MS.
-
IR spectroscopy confirms the presence of all key functional groups (N-H, Ar-O-C, C-F, C-Br) and the core benzoxazine structure.
-
Mass spectrometry provides the definitive molecular weight and elemental formula (via the bromine isotope pattern) and corroborates the structure through logical fragmentation.
Together, these two techniques provide a self-validating system for the characterization of this compound. The expected data presented in this guide—summarized in the tables and diagrams—offers a robust reference for researchers. Any significant deviation from these predicted spectra would warrant further investigation into the sample's purity or structural integrity. By following the outlined protocols and interpretive logic, scientists can ensure the high quality and identity of this valuable chemical building block.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. jasco-global.com [jasco-global.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 28. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1160102-28-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential biological activities, and handling of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Given the limited publicly available data for this specific compound, this guide also incorporates information on structurally related benzoxazine derivatives to offer insights into its potential applications and characteristics.
Chemical Identity and Physicochemical Properties
This compound is a halogenated derivative of the benzoxazine heterocyclic system. The presence of both bromine and fluorine atoms on the benzene ring is expected to significantly influence its physicochemical and biological properties.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 1160102-28-2 | [1][2][3] |
| Molecular Formula | C₈H₇BrFNO | [3] |
| Molecular Weight | 232.05 g/mol | [2] |
| Appearance | Solid (predicted) | |
| SMILES | FC1=C(Br)C=C2NCCOC2=C1 | [3] |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Not available |
Diagram 1: Chemical Structure of this compound
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and critical starting materials required for the preparation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical agents. The document will delve into the strategic selection of precursors, detailed reaction mechanisms, and step-by-step experimental protocols, offering a robust resource for chemists in the field.
Introduction
This compound is a substituted benzoxazine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, imparts specific physicochemical properties that are often sought after in the design of novel therapeutics. The strategic synthesis of this molecule hinges on the judicious choice of starting materials and the application of efficient cyclization strategies.
Primary Synthetic Pathway: Cyclization of a Substituted 2-Aminophenol
The most direct and widely employed route for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the cyclization of an appropriately substituted 2-aminophenol. For the target molecule, the key starting material is 2-amino-4-bromo-5-fluorophenol . This precursor contains the requisite ortho-amino and hydroxyl functionalities for the formation of the oxazine ring, as well as the bromo and fluoro substituents at the correct positions to yield the desired 6-bromo-7-fluoro substitution pattern in the final product.
The overall synthetic strategy can be visualized as a two-stage process:
-
Synthesis of the Key Precursor: Preparation of 2-amino-4-bromo-5-fluorophenol.
-
Cyclization: Reaction of the substituted 2-aminophenol with a suitable C2 synthon to form the dihydrobenzoxazine ring.
Diagram of the Primary Synthetic Pathway
Methodological & Application
Application Notes and Protocols for Palladium Cross-Coupling Reactions of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: The Strategic Value of the Functionalized Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. Its strategic functionalization is key to modulating properties and developing new chemical entities. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a particularly valuable building block, offering a handle for diversification through modern synthetic methods. The presence of the bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis for its broad substrate scope and functional group tolerance.[1] The fluorine atom at the 7-position can influence the electronic properties of the molecule and may offer benefits in terms of metabolic stability and binding interactions in drug candidates.
This guide provides an in-depth technical overview and detailed, adaptable protocols for the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to serve as robust starting points for researchers, scientists, and drug development professionals, with a focus on the underlying principles to facilitate optimization.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, fundamentally operate through a similar catalytic cycle.[2] A deep understanding of this cycle is paramount for troubleshooting and rationally selecting reaction components. The cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]
The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the benzoxazine substrate. This is often the rate-determining step and results in a palladium(II) intermediate.[4] The subsequent step varies with the reaction type. In a Suzuki coupling , a transmetalation event occurs where an organic group is transferred from a boron reagent to the palladium center.[5] For a Buchwald-Hartwig amination , the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[1] In a Sonogashira coupling , a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[6] The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst, allowing the cycle to continue.[3]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it a first choice for many synthetic applications.
Causality Behind Component Selection:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[8]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective as they promote both oxidative addition and reductive elimination.[9]
-
Base: A base is crucial for activating the boronic acid in the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The water is necessary to dissolve the inorganic base and facilitate the transmetalation.[10]
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Dioxane and Water (e.g., 4:1 v/v mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions & Variations |
| Palladium Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%), Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%), XPhos (4 mol%), RuPhos (4 mol%), PPh₃ (8 mol%) |
| Base | K₃PO₄ (2 equiv), K₂CO₃ (2 equiv), Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1) |
| Temperature | 80-110 °C |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the formation of C-N bonds from aryl halides and primary or secondary amines.[1] This reaction is of immense importance in the pharmaceutical industry where the arylamine motif is prevalent.
Causality Behind Component Selection:
-
Palladium Precatalyst & Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential to promote the challenging reductive elimination step that forms the C-N bond.[11] Ligands like Xantphos, BINAP, and the Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective.[12][13] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[13] The strength of the base should be matched to the pKa of the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[14]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure for the amination with a primary or secondary amine. The choice of ligand and base may need to be optimized for challenging substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Section 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to valuable arylacetylene compounds.[6] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic and effective catalysts for Sonogashira couplings.[8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can also serve as the solvent in some cases.
-
Solvent: Aprotic solvents like THF, toluene, or DMF are commonly used.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a standard procedure for the Sonogashira coupling. For some substrates, a copper-free Sonogashira protocol may be advantageous to avoid homocoupling of the alkyne (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (THF or toluene) and triethylamine.
-
Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of palladium catalysis and literature precedents for structurally similar aryl bromides.[15][16] However, as with any new substrate, empirical optimization is key to achieving high yields and purity. A self-validating approach to these protocols involves:
-
Systematic Screening: If the initial conditions are not optimal, systematically screen key parameters. For instance, in a Suzuki coupling, test a panel of ligands (e.g., PPh₃, SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Monitoring Side Reactions: Be vigilant for common side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), which can be influenced by the presence of water and the choice of ligand, particularly with fluorinated substrates.[17][18] In Sonogashira couplings, watch for alkyne homocoupling.
-
Confirmation of Structure: Rigorously characterize the final products using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) to confirm the desired transformation.
By employing these robust starting protocols and a logical, iterative approach to optimization, researchers can confidently and efficiently utilize this compound as a versatile building block for the synthesis of novel and complex molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. Research Portal [weizmann.esploro.exlibrisgroup.com]
The Strategic Utility of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its unique conformational and electronic properties allow it to engage with a variety of biological targets, leading to applications ranging from antimicrobial and anticancer agents to therapeutics for neurodegenerative diseases.[2][3] Within this esteemed class of heterocycles, 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine emerges as a particularly strategic building block for the synthesis of novel drug candidates.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its derivatization and insights into its potential in drug discovery programs. The strategic placement of the bromine and fluorine atoms on the benzene ring offers medicinal chemists a versatile platform for molecular elaboration, enabling precise modulation of physicochemical and pharmacological properties.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 1160102-28-2 | [4] |
| Molecular Formula | C₈H₇BrFNO | [4] |
| Molecular Weight | 232.05 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥96% | [4] |
| Storage | Store at 4°C, protected from light |
Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
The Synthetic Versatility of this compound
The true power of this building block lies in the differential reactivity of its halogen substituents. The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pillars of modern drug discovery, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively.[5]
The fluorine atom at the 7-position, in contrast, is largely unreactive under these conditions. However, its strong electron-withdrawing nature modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-Br bond and the overall pharmacokinetic profile of the resulting derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.
Below, we provide detailed, field-proven protocols for the two most critical transformations of this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in many classes of pharmaceuticals. This protocol details the coupling of this compound with a generic arylboronic acid.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[6]
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol:
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are common pharmacophores in a wide array of therapeutic agents. This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[7]
Experimental Workflow:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H62259.03 [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Benzoxazine Scaffold in Modern Drug Discovery
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][3] The rigid, bicyclic structure of the benzoxazine core provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for interrogating biological targets and establishing robust Structure-Activity Relationships (SAR).
This guide focuses on a particularly valuable building block: 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine . The strategic placement of the halogen atoms offers distinct opportunities for chemical diversification. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. The fluorine atom at the 7-position can modulate the electronic properties of the aromatic ring and influence metabolic stability and binding interactions. Furthermore, the secondary amine within the heterocyclic ring is amenable to N-alkylation and N-arylation, providing another vector for structural modification.
These derivatization strategies are crucial for systematic SAR exploration, enabling researchers to fine-tune the pharmacological properties of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of key derivatization protocols and the underlying chemical principles, designed to empower researchers in their drug discovery endeavors.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting three primary positions: the C6-bromo position, the N4-amine, and potentially the C2/C3 positions of the oxazine ring. This guide will focus on the most versatile and widely employed derivatizations at the C6 and N4 positions.
Figure 1: Key derivatization pathways for this compound.
Part 1: Derivatization at the C6-Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[4]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C6 position and a wide range of aryl or heteroaryl boronic acids or esters.[5] This reaction is instrumental in SAR studies, as the introduction of various substituted aromatic rings can probe steric and electronic requirements within a receptor's binding pocket. For instance, in the development of kinase inhibitors, different aryl substituents at this position can be used to target specific sub-pockets and enhance selectivity.[2][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.) or PdCl₂(dppf) (0.03-0.05 eq.), and a base, typically Na₂CO₃ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl/heteroaryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivative.
Table 1: Representative Data for Suzuki-Miyaura Coupling Products
| Entry | Aryl Boronic Acid | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1 | Phenylboronic acid | 6-Phenyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 85 | 7.55-7.30 (m, 5H), 6.95 (d, 1H), 6.70 (d, 1H), 4.35 (t, 2H), 3.50 (t, 2H) | 229.1 [M+H]⁺ |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 82 | 7.45 (d, 2H), 6.90 (d, 2H), 6.92 (d, 1H), 6.65 (d, 1H), 4.33 (t, 2H), 3.85 (s, 3H), 3.48 (t, 2H) | 259.1 [M+H]⁺ |
| 3 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 75 | 8.60 (s, 1H), 7.80 (d, 1H), 7.35 (m, 1H), 6.98 (d, 1H), 6.72 (d, 1H), 4.38 (t, 2H), 3.52 (t, 2H) | 230.1 [M+H]⁺ |
Note: The NMR and MS data are representative and may vary based on specific experimental conditions.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a linear and rigid alkynyl moiety at the C6 position.[7][8] This functional group can act as a hydrogen bond acceptor or be further elaborated, for example, through click chemistry or reduction to the corresponding alkene or alkane. The rigidity of the alkyne linker is particularly useful for probing distance and orientation requirements in ligand-receptor interactions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.05-0.1 eq.), and a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry the organic phase and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the 6-alkynyl derivative.
Table 2: Representative Data for Sonogashira Coupling Products
| Entry | Terminal Alkyne | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 88 | 7.50-7.30 (m, 5H), 7.10 (d, 1H), 6.75 (d, 1H), 4.40 (t, 2H), 3.55 (t, 2H) | 253.1 [M+H]⁺ |
| 2 | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 92 | 7.05 (d, 1H), 6.70 (d, 1H), 4.38 (t, 2H), 3.53 (t, 2H), 0.25 (s, 9H) | 249.1 [M+H]⁺ |
| 3 | Propargyl alcohol | 6-(3-Hydroxyprop-1-yn-1-yl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | 78 | 7.08 (d, 1H), 6.73 (d, 1H), 4.50 (s, 2H), 4.40 (t, 2H), 3.55 (t, 2H) | 207.1 [M+H]⁺ |
Note: The NMR and MS data are representative and may vary based on specific experimental conditions.
Part 2: Derivatization at the N4-Position
The secondary amine at the N4 position of the benzoxazine ring is a key site for modification, allowing for the introduction of substituents that can modulate solubility, basicity, and interactions with the biological target.
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method to introduce small alkyl groups or functionalized side chains. These modifications can influence the overall lipophilicity and metabolic stability of the molecule.
Figure 2: Workflow for the N-alkylation of this compound.
Experimental Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (1.5-2.0 eq.), and stir the mixture for 15-30 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress.
-
Work-up and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry the organic layer and purify by column chromatography to obtain the N-alkylated product.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can also be employed for N-arylation, coupling the benzoxazine nitrogen with aryl halides.[4][9] This reaction significantly expands the accessible chemical space, allowing for the synthesis of derivatives with extended aromatic systems.
Experimental Protocol: General Procedure for N-Arylation
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C until the reaction is complete.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound scaffold allows for a detailed exploration of the SAR. The following points highlight key considerations:
-
C6-Position:
-
Aryl/Heteroaryl Substituents (from Suzuki Coupling): The nature of the aromatic ring introduced at C6 can significantly impact activity. Electron-donating or withdrawing groups on this ring can modulate the electronic properties of the entire molecule, affecting target binding. The size and shape of the substituent are critical for fitting into specific binding pockets. For example, in kinase inhibitors, a C6-aryl group can interact with the hinge region or the solvent-exposed area.[6]
-
Alkynyl Substituents (from Sonogashira Coupling): The linear geometry of the alkynyl linker can be used to probe deep, narrow channels in a protein binding site. The terminal end of the alkyne can be further functionalized to introduce additional interaction points.
-
-
N4-Position:
-
N-Alkyl Groups: Small alkyl groups can increase lipophilicity, potentially improving cell permeability. Larger or functionalized alkyl chains can be designed to pick up additional interactions with the target protein or to modify the pharmacokinetic properties of the compound.
-
N-Aryl Groups: An N-aryl substituent can introduce π-stacking interactions and extend the molecule into new regions of the binding site. The electronics of the N-aryl ring can also influence the basicity of the benzoxazine nitrogen.
-
The combination of modifications at both the C6 and N4 positions allows for a multi-dimensional optimization of the lead compound. For instance, a potent C6-aryl derivative can be further fine-tuned by N-alkylation to improve its solubility and metabolic stability without compromising its primary binding interactions.
Conclusion
The this compound scaffold is a highly versatile starting material for the synthesis of diverse chemical libraries for SAR studies. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions at the C6-position and N-functionalization provide a robust toolkit for medicinal chemists. By systematically exploring the chemical space around this privileged core, researchers can efficiently develop novel drug candidates with optimized pharmacological profiles.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
Protocol for N-arylation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Researchers
This document provides a detailed guide for the N-arylation of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key transformation in the synthesis of compounds with significant potential in drug discovery and materials science. The protocols outlined herein are based on well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering robust and versatile methods for the formation of the crucial C-N bond.
Introduction: The Significance of N-Aryl Benzoxazines
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of an aryl group at the nitrogen atom (N-arylation) can profoundly influence the pharmacological properties of these compounds, including their target affinity, selectivity, and pharmacokinetic profile. The specific substrate, this compound, offers a versatile platform for further functionalization, with the bromine atom serving as a handle for subsequent cross-coupling reactions and the fluorine atom potentially enhancing metabolic stability and binding interactions.
This guide presents two reliable methods for the N-arylation of this substrate, each with its own advantages and considerations. The choice between a palladium-catalyzed or copper-catalyzed approach will depend on factors such as substrate scope, functional group tolerance, and available laboratory resources.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[2] The reaction typically employs a palladium precursor, a phosphine ligand, and a base.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl product and regenerating the palladium(0) catalyst.[1]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and preventing undesired side reactions.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol is a general guideline and may require optimization for specific aniline coupling partners.
Table 1: Reagents and Materials for Buchwald-Hartwig N-arylation
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 232.05 | 1.0 | 1.0 |
| Arylamine | Variable | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of Pd₂(dba)₃ (0.02 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the arylamine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring high temperatures and stoichiometric amounts of copper.[3] However, modern modifications of the Ullmann reaction utilize catalytic amounts of a copper(I) salt in the presence of a ligand, allowing for milder reaction conditions.
Mechanism of the Modified Ullmann Condensation
The precise mechanism of the modified Ullmann reaction is still a subject of discussion, but a plausible pathway involves the following steps:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the copper(I)-amide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the copper(III) center to yield the N-aryl product and regenerate the active copper(I) species.[4]
Ligands, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.
Diagram of the Modified Ullmann Condensation Workflow:
Caption: General workflow for a modified Ullmann N-arylation.
Experimental Protocol: Modified Ullmann N-arylation
This protocol provides a starting point for the copper-catalyzed N-arylation and may be optimized for different arylamines.
Table 2: Reagents and Materials for Modified Ullmann N-arylation
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 232.05 | 1.0 | 1.0 |
| Arylamine | Variable | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| L-Proline | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO, anhydrous) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylamine (1.5 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to obtain the pure N-arylated product.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands (for Buchwald-Hartwig) or different copper sources and ligands (for Ullmann). Temperature and reaction time are also critical parameters to optimize.
-
Side Reactions: In some cases, dehalogenation of the starting material can be a competing side reaction. Using a less reactive base or a more active catalyst system can sometimes mitigate this issue.
-
Substrate Scope: The electronic nature of the arylamine can significantly impact the reaction rate. Electron-rich anilines tend to react faster in Buchwald-Hartwig aminations, while the Ullmann condensation can often tolerate a broader range of electronically diverse amines.
-
Solvent Choice: The choice of solvent is crucial. Toluene and dioxane are common for Buchwald-Hartwig reactions, while polar aprotic solvents like DMSO or DMF are often used for Ullmann-type couplings. Ensure all solvents are anhydrous to prevent catalyst deactivation and side reactions.
Conclusion
The N-arylation of this compound is a key synthetic step for accessing a diverse range of potentially bioactive molecules. Both the palladium-catalyzed Buchwald-Hartwig amination and the modified copper-catalyzed Ullmann condensation provide effective and reliable methods for this transformation. The choice of methodology should be guided by the specific requirements of the synthesis, including the nature of the coupling partners and the desired scale of the reaction. The protocols provided in this guide offer a solid foundation for researchers to successfully perform these important C-N bond-forming reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Topic: In Vitro Biological Activity Screening of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] Strategic halogenation, such as the incorporation of bromine and fluorine at the 6- and 7-positions of the 3,4-dihydro-2H-1,4-benzoxazine core, presents a compelling strategy for modulating pharmacokinetic properties and target affinity. This guide provides a comprehensive framework and detailed protocols for the initial in vitro screening of these novel derivatives. We present validated, step-by-step methodologies for assessing anticancer cytotoxicity, antimicrobial susceptibility, and specific enzyme inhibition, designed to furnish researchers with robust, reproducible data to guide further drug discovery and lead optimization efforts. The causality behind critical experimental steps is explained to empower researchers to not only execute but also adapt these protocols with scientific rigor.
Scientific Rationale & Strategic Approach
The enduring interest in benzoxazine derivatives stems from their versatile biological profile. Studies have shown that compounds with this core can exert anticancer effects by downregulating key oncogenes like c-Myc, inducing the formation of G-quadruplexes in promoter regions, and triggering apoptotic pathways through p53 and caspase-3 induction.[4][5] For other similar compounds, mechanisms such as the disruption of lysosomal membranes in cancer cells have also been identified.[6] In the realm of infectious diseases, these scaffolds are being explored for their ability to disrupt essential bacterial processes.[3] Furthermore, specific benzoxazinones have been developed as highly potent and selective inhibitors of enzymes like Factor Xa, a critical component of the coagulation cascade.[7]
The inclusion of fluoro and bromo substituents is a deliberate design choice. Fluorine can enhance metabolic stability and binding affinity, while bromine can provide steric bulk and participate in halogen bonding, potentially improving target engagement. This guide outlines a logical screening cascade to efficiently probe the therapeutic potential of these specifically substituted derivatives.
General Screening Workflow
A tiered approach is essential for the efficient screening of a new chemical series. The process begins with broad primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to elucidate the mode of action for the most promising "hits."
Caption: General workflow for in vitro screening of novel compounds.
Protocol I: Anticancer Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)[4][5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the benzoxazine derivatives in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Scientist's Note: Ensure the final DMSO concentration in all wells (including controls) is ≤0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle controls (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Template for Summarizing Anticancer Cytotoxicity Data
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|
| Derivative 1 | |||
| Derivative 2 |
| Doxorubicin | | | |
Caption: Logic diagram for secondary anticancer assays.
Protocol II: Antimicrobial Susceptibility Testing
Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Test compounds (10 mM in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Scientist's Note: This standardization is critical for reproducibility. The final inoculum concentration in the wells must be ~5 x 10⁵ CFU/mL. Therefore, dilute the adjusted suspension 1:150 in CAMHB.
-
-
Compound Dilution Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria + standard antibiotic), a negative/growth control (bacteria + medium), and a sterility control (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the U-shaped well).
-
The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Data Analysis and Presentation:
The result is a single value for each compound-organism pair.
Table 2: Template for Summarizing Antimicrobial MIC Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Derivative 1 | ||
| Derivative 2 |
| Ciprofloxacin| | |
Protocol III: Enzyme Inhibition Screening
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[10][11] This is often done by monitoring the formation of a product from a substrate that is either chromogenic or fluorogenic. A reduction in the rate of product formation in the presence of the compound indicates inhibition. This protocol provides a general template adaptable for many enzymes, such as serine proteases.
Materials:
-
Target enzyme (e.g., Trypsin, Factor Xa)
-
Assay buffer (specific to the enzyme)
-
Chromogenic or fluorogenic substrate (specific to the enzyme)
-
Test compounds (10 mM in DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well clear or black plates (depending on the substrate)
-
Microplate reader with kinetic reading capabilities
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
50 µL of assay buffer.
-
10 µL of test compound at various concentrations (or DMSO for controls).
-
20 µL of the enzyme solution.
-
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or tight-binding inhibitors.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence every 30 seconds for 10-15 minutes. The rate of reaction is determined from the initial linear portion of the progress curve (V₀).
-
Data Analysis and Presentation:
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of DMSO Control)) * 100
Plot % Inhibition against the logarithm of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Mechanisms of reversible enzyme inhibition.
Table 3: Template for Summarizing Enzyme Inhibition Data
| Compound ID | Target Enzyme IC₅₀ (nM) |
|---|---|
| Derivative 1 | |
| Derivative 2 |
| Control Inhibitor| |
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust starting point for characterizing the biological activities of novel 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives. Positive results from these primary screens—low micromolar IC₅₀ values in cytotoxicity assays, potent MIC values against pathogenic microbes, or significant enzyme inhibition—should be followed by more advanced studies. These can include investigating the mechanism of action, assessing selectivity against a panel of related targets, and evaluating in vitro ADME-Tox properties. The structured application of these assays will accelerate the identification of promising lead compounds, paving the way for their development into next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
The Strategic Utility of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine core is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for targeted interactions with biological macromolecules. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this core dramatically enhances its utility as a synthetic building block in drug discovery. Specifically, 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine has emerged as a valuable precursor, offering multiple reaction handles for the construction of complex molecular entities with therapeutic potential.
The bromine atom at the 6-position serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the benzoxazine core. Concurrently, the fluorine atom at the 7-position can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, through favorable electronic interactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Cathepsin K inhibitors.
Core Applications: A Gateway to Novel Therapeutics
The primary application of this compound lies in its role as a key intermediate for the synthesis of inhibitors of various enzymes, particularly proteases. The strategic placement of the bromo and fluoro substituents makes it an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization.
Application Highlight: Synthesis of Cathepsin K Inhibitors
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme involved in bone resorption.[1] Its inhibition is a validated therapeutic strategy for the treatment of osteoporosis.[1] Several potent and selective Cathepsin K inhibitors feature a substituted benzoxazine scaffold, underscoring the importance of this heterocyclic system in targeting this enzyme. A notable example is Odanacatib, a potent Cathepsin K inhibitor that advanced to late-stage clinical trials.[2][3] While the exact synthesis of Odanacatib may utilize different starting materials, the underlying synthetic strategies are directly applicable to this compound for the generation of novel analogues.
The general synthetic approach involves the functionalization of the benzoxazine core at both the nitrogen and the bromine-bearing carbon atom.
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Protocols for 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Medicinal Chemistry
Introduction: The Strategic Importance of the Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique conformational properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases. The introduction of bromine and fluorine atoms onto this scaffold, as in 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, provides strategic handles for further molecular elaboration through modern cross-coupling methodologies. This application note provides detailed experimental protocols for the synthesis and functionalization of this versatile building block, with a focus on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These protocols are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate libraries of novel compounds for biological screening.
Synthesis of the Core Scaffold: this compound
A reliable synthesis of the starting material is paramount for any subsequent chemical diversification. While various methods exist for the synthesis of benzoxazines, a common route involves the condensation of an appropriately substituted 2-aminophenol with a suitable C2 synthon.[3][4]
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route starting from 4-bromo-5-fluoro-2-nitrophenol.
Step 1: Reductive Cyclization
The synthesis commences with the reduction of the nitro group of 4-bromo-5-fluoro-2-nitrophenol in the presence of a suitable C2 electrophile, such as 1,2-dibromoethane, followed by an intramolecular cyclization.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-5-fluoro-2-nitrophenol | ≥98% | Commercially Available |
| Iron Powder | <100 mesh | Commercially Available |
| Ammonium Chloride | ACS Reagent | Commercially Available |
| 1,2-Dibromoethane | ≥98% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Reagent | Commercially Available |
| Brine | Saturated | - |
| Sodium Sulfate | Anhydrous | Commercially Available |
Procedure:
-
To a stirred suspension of 4-bromo-5-fluoro-2-nitrophenol (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (4:1 v/v) is added ammonium chloride (0.2 equiv).
-
The reaction mixture is heated to reflux for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite, washing the filter cake with ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then treated with 1,2-dibromoethane (1.2 equiv) and a suitable base (e.g., potassium carbonate, 2.5 equiv).
-
The mixture is heated to reflux for 4-6 hours, again monitoring by TLC.
-
After cooling, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Characterization Data:
-
¹H NMR: Peaks corresponding to the aromatic protons and the methylene protons of the oxazine ring are expected. The fluorine atom will cause characteristic splitting of adjacent proton signals.
-
¹³C NMR: Resonances for the eight carbon atoms of the benzoxazine core.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₈H₇BrFNO.[5][6][7]
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the benzoxazine ring is an excellent handle for introducing molecular diversity using palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8][9][10] This protocol describes the coupling of this compound with a primary amine. The choice of ligand and base is crucial and may require optimization depending on the specific amine used.[8]
Workflow for Buchwald-Hartwig Amination:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]
- 6. H62259.03 [thermofisher.com]
- 7. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
Application Note: A Multi-Platform Approach to Monitoring Reactions of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This guide provides a detailed framework of analytical methodologies for monitoring chemical reactions involving 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a key structural motif in pharmaceutical and materials science, precise control over its synthesis is paramount. We present a multi-platform strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ spectroscopic techniques. This document is intended for researchers, process chemists, and quality control analysts in drug development and chemical manufacturing, offering both theoretical grounding and actionable protocols to enhance reaction understanding, optimization, and control.
Introduction: The Imperative for Precision
This compound is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of biologically active molecules.[1][2] The dual halogenation (bromine and fluorine) provides distinct reactivity and serves as a spectroscopic handle, but also necessitates careful monitoring to control regioselectivity, prevent side-product formation, and ensure process safety and efficiency.
Effective reaction monitoring transcends simple endpoint determination; it provides a real-time window into reaction kinetics, mechanism, and impurity profiling.[3][4] This knowledge is foundational for developing robust, scalable, and reproducible synthetic processes, aligning with the principles of Quality by Design (QbD). This note details a selection of orthogonal analytical techniques, explaining the causality behind their application and providing validated protocols for their implementation.
Strategic Selection of Analytical Methods
The choice of an analytical technique is dictated by the specific information required at each stage of process development. A qualitative "Is the reaction working?" check has different requirements than a quantitative analysis for kinetic modeling. The following decision tree illustrates a logic-based approach to method selection.
Caption: Logic diagram for selecting the appropriate analytical method.
Protocol I: HPLC for Quantitative Reaction Profiling
High-Performance Liquid Chromatography is the cornerstone for quantitative analysis of reaction mixtures containing benzoxazine derivatives due to its high resolution, sensitivity, and robustness.[5][6] It excels at separating the starting material from products, intermediates, and impurities, providing precise data on conversion, yield, and purity.
Causality of Method Design: A reverse-phase C18 column is selected due to the moderate polarity of the benzoxazine core. The mobile phase, a gradient of acetonitrile and water, allows for the elution of components with a wide range of polarities. UV detection is chosen because the aromatic ring provides a strong chromophore. Coupling with Mass Spectrometry (MS) provides definitive peak identification based on mass-to-charge ratio, which is invaluable during initial method development.[7]
Step-by-Step Protocol: HPLC-UV/MS Method
-
Sample Preparation:
-
Carefully quench a 50 µL aliquot of the reaction mixture in 950 µL of acetonitrile to stop the reaction and precipitate salts.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
System: UHPLC/HPLC system coupled with a Diode Array Detector (DAD) and a single quadrupole or Q-TOF Mass Spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at 230 nm and 254 nm.
-
MS Detection (ESI+): Scan range 100-500 m/z.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
-
Data Analysis:
-
Integrate the peak areas for the starting material and product(s) at 230 nm.
-
Calculate the % conversion using the formula: (% Conversion) = [Area_Product / (Area_StartingMaterial + Area_Product)] * 100.
-
Trustworthiness Note: For accurate quantitation, determine the relative response factors (RRFs) for each analyte using certified reference standards.[8] In their absence, area percent provides a useful, albeit less accurate, estimation of reaction progress.
-
Protocol II: ¹⁹F NMR for Unambiguous, Real-Time Monitoring
The fluorine atom on the benzoxazine ring is a powerful and underutilized analytical handle. ¹⁹F NMR spectroscopy offers several distinct advantages over traditional ¹H NMR for monitoring this specific class of reactions.[9]
Causality of Method Design:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance.[9]
-
Wide Chemical Shift Range: The typical ¹⁹F chemical shift range is vast (>300 ppm), dramatically reducing the probability of signal overlap, which can be a significant issue in ¹H NMR of complex reaction mixtures.[10]
-
"Clean" Spectral Window: With no interfering signals from solvents or most organic reagents, the ¹⁹F spectrum provides a clear and unambiguous view of all fluorine-containing species.[10]
-
Inherent Quantitation: Like all NMR, the technique is inherently quantitative, allowing for direct measurement of molar ratios without calibration curves, provided proper experimental parameters are used.[4][8]
Step-by-Step Protocol: In-situ ¹⁹F NMR Monitoring
-
System Setup:
-
Experimental Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zgf).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): Set to 5 times the longest T1 of interest for accurate quantitation. A quick T1 inversion recovery experiment is recommended. For faster acquisition, a shorter delay can be used if relative changes are sufficient.
-
Number of Scans (NS): 4 to 16, depending on the concentration.
-
Total Experiment Time: Typically 30-60 seconds per spectrum.
-
-
Data Acquisition and Processing:
-
Acquire a spectrum of the starting material to identify its chemical shift.
-
Initiate the reaction and begin acquiring spectra at regular intervals (e.g., every 2 minutes).
-
Process the spectra with a baseline correction and integrate the signals corresponding to the starting material (SM) and product (P).
-
-
Quantitative Analysis:
-
Calculate the molar ratio and % conversion directly from the integral values: % Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100
-
Data Presentation: Expected ¹⁹F NMR Chemical Shifts
| Compound | Role | Expected ¹⁹F Chemical Shift (δ, ppm) |
| 6-Bromo-7-F -3,4-dihydro-2H-1,4-benzoxazine | Starting Material | -120 to -135 |
| Hypothetical Product (e.g., Suzuki Coupling) | Product | -110 to -125 |
| Fluorinated Byproduct (e.g., HF) | Byproduct | -130 to -170 (highly variable)[10] |
Note: Chemical shifts are hypothetical and highly dependent on the molecular structure and solvent.
Protocol III: GC-MS for Volatile Impurity Analysis
While the benzoxazine core is non-volatile, reactions often involve volatile reagents (e.g., alkyl halides) or can generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace autosampler, is the ideal technique for detecting and quantifying these species.[11][12]
Causality of Method Design: Headspace sampling analyzes the vapor phase above the reaction sample, preventing non-volatile matrix components from contaminating the GC system.[13] This results in a cleaner chromatogram and longer column lifetime. MS detection provides high sensitivity and selectivity, allowing for confident identification of trace-level impurities.[14]
Step-by-Step Protocol: Headspace GC-MS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
System: GC-MS with a headspace autosampler.
-
Column: A mid-polarity column, such as a VF-624ms or similar, is suitable for separating a wide range of volatile and semi-volatile compounds.[12]
-
Incubation Temperature: 80 °C for 30 minutes.[13]
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detection: Electron Ionization (EI), Scan mode (e.g., 35-350 amu) for identification or Selected Ion Monitoring (SIM) mode for trace quantitation.[12]
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify against the internal standard using a pre-established calibration curve for known impurities.
-
Integrated Analytical Workflow
No single technique provides all the necessary information. A powerful strategy integrates these methods throughout the development lifecycle.
Caption: Integrated workflow from early discovery to quality control.
Conclusion
The successful development of synthetic routes for this compound relies on a robust and multi-faceted analytical strategy. By leveraging the high-resolution separation of HPLC, the unambiguous and quantitative power of ¹⁹F NMR, and the specialized utility of GC-MS, researchers can gain a comprehensive understanding of their chemical process. This integrated approach not only accelerates optimization but also builds in process knowledge, ensuring the final method is safe, efficient, and reproducible. The protocols and strategies outlined herein provide a solid foundation for achieving these critical objectives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. asianpubs.org [asianpubs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. magritek.com [magritek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
The Latent Potential of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Scaffold for Novel Inhibitor Discovery
Introduction: The Strategic Value of the Benzoxazine Core in Medicinal Chemistry
The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and high-affinity interactions with biological targets. The inherent stability and synthetic tractability of the benzoxazine ring system make it an attractive starting point for the development of novel therapeutics.[3] This application note focuses on a particularly promising, yet underexplored, building block: 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine . The strategic placement of bromine and fluorine atoms on the benzene ring offers unique opportunities for medicinal chemists to design and synthesize a new generation of potent and selective inhibitors.
The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This allows for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR). The fluorine atom at the 7-position can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, membrane permeability, and binding affinity, through its strong electron-withdrawing nature and ability to form favorable interactions with protein targets.
While the direct application of this compound as a scaffold for inhibitors is an emerging area, the broader class of benzoxazines has yielded potent inhibitors of various enzymes, including Factor Xa and HIV-1 integrase.[4][5] Furthermore, related bromo-substituted oxazine cores have been successfully employed in the design of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[6] This precedent strongly suggests the significant potential of the this compound scaffold in the development of novel inhibitors for a range of therapeutic targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this promising scaffold. It outlines a putative synthetic protocol, discusses potential applications in inhibitor design with a focus on protein kinases, and provides detailed protocols for biological evaluation.
Synthetic Strategy: Accessing the this compound Scaffold
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be proposed based on established methods for analogous benzoxazine structures. The following protocol is a representative, conceptual pathway.
Protocol 1: Proposed Synthesis of this compound
Step 1: Nitration of 3-Bromo-4-fluorophenol
-
To a solution of 3-bromo-4-fluorophenol in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: O-Alkylation with a Protected 2-Haloethanol
-
Dissolve the nitrated phenol intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) and a protected 2-haloethanol (e.g., 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the O-alkylated intermediate in a suitable solvent like ethanol or ethyl acetate.
-
Perform catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, use a chemical reducing agent like tin(II) chloride in hydrochloric acid.
-
Monitor the reaction until the nitro group is fully reduced to an amine.
-
Filter off the catalyst (if used) and concentrate the solvent to obtain the aniline derivative.
Step 4: Deprotection and Intramolecular Cyclization
-
Deprotect the hydroxyl group using appropriate conditions (e.g., tetrabutylammonium fluoride (TBAF) for a TBDMS group).
-
The resulting amino alcohol will undergo spontaneous or acid-catalyzed intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Application in Novel Inhibitor Design: Targeting Protein Kinases
Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of many diseases. The this compound scaffold is an excellent starting point for the design of novel kinase inhibitors. The secondary amine within the benzoxazine ring can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
The bromine atom at the 6-position provides a strategic vector for diversification. Using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a wide array of substituents can be introduced. This allows for the exploration of different pockets within the kinase active site to enhance potency and selectivity.
Figure 1: Workflow for kinase inhibitor development.
Structure-Activity Relationship (SAR) Insights
Based on general principles of kinase inhibitor design, the following SAR hypotheses can be proposed for derivatives of the this compound scaffold:
-
N-4 Position: Alkylation or arylation at the N-4 position can be used to probe interactions with the solvent-exposed region of the kinase active site. Small alkyl groups may be well-tolerated, while larger, more functionalized groups could enhance selectivity.
-
C-6 Position (via Bromine):
-
Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or pyrimidinyl groups can lead to potent inhibitors by forming additional hydrogen bonds and van der Waals interactions within the ATP-binding pocket.
-
Alkynyl Groups: Small alkynyl substituents can be used to probe for specific interactions and can also serve as handles for further functionalization via click chemistry.
-
-
C-2 and C-3 Positions: The stereochemistry at these positions can be crucial for activity. Enantiomerically pure derivatives may exhibit significantly different potencies.
Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify potent and selective inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the target kinase enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the reagent from the luminescence-based assay kit according to the manufacturer's instructions.
-
Incubate to allow the luminescence signal to develop.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for a generic kinase inhibition assay.
Data Presentation
The results of the in vitro kinase inhibition assays should be summarized in a clear and concise table to facilitate comparison between different derivatives.
| Compound ID | R Group at C-6 | Target Kinase | IC₅₀ (nM) |
| Scaffold | -Br | Kinase X | >10,000 |
| Derivative 1 | 4-methoxyphenyl | Kinase X | 500 |
| Derivative 2 | 3-pyridyl | Kinase X | 150 |
| Derivative 3 | 4-(morpholino)phenyl | Kinase X | 75 |
| Reference Inhibitor | - | Kinase X | 10 |
Table 1: Example data table for kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel inhibitors targeting a range of enzymes, with a particular potential in the field of kinase inhibition. The strategic positioning of the bromo and fluoro substituents provides medicinal chemists with the tools to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable drug-like properties. The protocols and strategies outlined in this application note provide a framework for initiating a drug discovery program based on this versatile scaffold. Future work should focus on the development and validation of a robust synthetic route to the core scaffold and the exploration of a diverse range of substituents at the C-6 position to build a comprehensive SAR understanding for various therapeutic targets.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzoxazin-3-one Derivatives: Design, Synthesis, Molecular Modeling, Anti-HIV-1 and Integrase Inhibitory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the formation of the lactam intermediate, 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This is commonly achieved through the cyclization of a substituted 2-aminophenol derivative. The second stage is the reduction of this benzoxazinone to the desired 3,4-dihydro-2H-1,4-benzoxazine. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in both stages.
Synthetic Workflow Overview
Caption: General two-stage synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your synthesis. The answers provide explanations for the underlying causes and offer actionable solutions.
Stage 1: Synthesis of 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Question 1: My cyclization reaction to form the benzoxazinone is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the benzoxazinone ring are a common challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, be cautious of potential side product formation at higher temperatures.
-
Base Selection: The choice of base is critical for the deprotonation of the phenolic hydroxyl and the amide nitrogen. A base that is too weak may not facilitate the cyclization efficiently, while an overly strong base could lead to side reactions or degradation of the starting material. Common bases for this type of reaction include potassium carbonate, sodium hydride, or triethylamine. It may be beneficial to screen different bases to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often effective for this type of cyclization. Running the reaction in a higher-boiling solvent could also improve the yield by allowing for higher reaction temperatures.
-
Purity of Starting Materials: Impurities in the starting 2-amino-4-bromo-5-fluorophenol or chloroacetyl chloride can interfere with the reaction. Ensure your starting materials are of high purity, and if necessary, purify them before use.
Experimental Protocol: A General Procedure for Benzoxazinone Formation
-
To a solution of 2-amino-4-bromo-5-fluorophenol in a suitable aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) in a 1.5 to 2-fold molar excess.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Question 2: I am observing the formation of multiple byproducts during the cyclization step. How can I identify and minimize them?
Answer:
The formation of byproducts is often due to side reactions involving the reactive functional groups of your starting materials.
-
N-acylation vs. O-acylation: A common side reaction is the acylation of the amine before cyclization. While N-acylation is a necessary step, premature or excessive acylation can lead to undesired products. Controlling the stoichiometry of the acylating agent is crucial. A slow, dropwise addition of chloroacetyl chloride at a controlled temperature can help minimize the formation of di-acylated or other over-acylated products.
-
Polymerization: Under certain conditions, especially with excess base or at high temperatures, the starting materials or intermediates can undergo polymerization. Using a more dilute reaction mixture can sometimes mitigate this issue.
-
Hydrolysis: If there is water present in your reaction, the acyl chloride can hydrolyze, reducing the amount available for the desired reaction. Ensure you are using anhydrous solvents and reagents.
To identify the byproducts, techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Once identified, you can adjust the reaction conditions to disfavor their formation.
Stage 2: Reduction of 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Question 3: The reduction of the benzoxazinone to the final product is incomplete or results in a complex mixture. What are the best practices for this reduction?
Answer:
The reduction of the amide carbonyl in the benzoxazinone ring requires a potent reducing agent. Incomplete reduction or the formation of byproducts can often be traced back to the choice of reducing agent and the reaction conditions.
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are typically required for this transformation. The reactivity of these agents can be modulated by the solvent and temperature. LiAlH₄ is highly reactive and should be used with caution in an anhydrous ether solvent like THF or diethyl ether. BH₃-THF is a milder alternative that can sometimes offer better selectivity.
-
Reaction Temperature: The temperature at which the reduction is carried out is critical. LiAlH₄ reductions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to ensure completion. Controlling the temperature helps to manage the exothermicity of the reaction and can prevent side reactions.
-
Work-up Procedure: The work-up of reactions involving hydride reducing agents is crucial for isolating the product and can be a source of yield loss if not performed correctly. A standard Fieser work-up for LiAlH₄ reactions (sequential addition of water, aqueous NaOH, and then more water) is often effective for quenching the reaction and precipitating the aluminum salts, which can then be filtered off.
-
Debromination: A potential side reaction with strong reducing agents is the reduction of the aryl bromide. This can be minimized by using a less reactive reducing agent or by carefully controlling the reaction temperature and time. If debromination is a significant issue, exploring alternative reducing agents may be necessary.
Experimental Protocol: A General Procedure for the Reduction of Benzoxazinone
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Parameter | Stage 1: Cyclization | Stage 2: Reduction |
| Key Reagents | 2-Amino-4-bromo-5-fluorophenol, Chloroacetyl chloride | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, LiAlH₄ or BH₃-THF |
| Typical Solvents | DMF, Acetonitrile | Anhydrous THF, Diethyl Ether |
| Bases | K₂CO₃, NaH, Et₃N | N/A |
| Temperature Range | 80 - 120 °C | 0 °C to Reflux |
| Common Yields | 60 - 85% | 70 - 90% |
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the synthesis of this compound?
A one-pot synthesis is theoretically possible but can be challenging to optimize. It would require carefully controlled conditions to ensure the sequential acylation, cyclization, and reduction reactions occur in the desired order without significant byproduct formation. A stepwise approach is generally recommended for better control and higher overall yields, especially during initial explorations of the synthesis.
Q2: How do the fluorine and bromine substituents affect the synthesis?
The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the aromatic ring. The fluorine atom, in particular, can affect the acidity of the phenolic proton and the nucleophilicity of the amine. These electronic effects may necessitate slightly harsher reaction conditions (e.g., higher temperatures or a stronger base) for the cyclization step compared to an unsubstituted analogue. During the reduction, these substituents are generally stable, although aggressive conditions could potentially lead to dehalogenation.
Q3: What are the best methods for purifying the final product?
Column chromatography using silica gel is a common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is of reasonable purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential. Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE). Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; it must be handled under an inert atmosphere in anhydrous solvents. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiments.
Technical Support Center: Purification of Brominated and Fluorinated Benzoxazines
Welcome to the Technical Support Center for the purification of halogenated benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying brominated and fluorinated benzoxazine monomers. The introduction of halogens, while imparting desirable properties such as flame retardancy and modified dielectric properties, presents unique challenges in synthesis and purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter. Our focus is on the causality behind experimental choices to ensure you not only follow steps but also understand the underlying principles for successful purification.
Section 1: Foundational Principles of Halogenated Benzoxazine Purification
The purification of brominated and fluorinated benzoxazines is critical as impurities can significantly impact their polymerization behavior and the final properties of the resulting polybenzoxazines. The primary challenges stem from the presence of unreacted starting materials, the formation of oligomeric species, and the inherent reactivity and solubility characteristics imparted by the halogen substituents.
The electron-withdrawing nature of bromine and fluorine atoms can alter the electron density of the benzoxazine molecule, influencing its polarity, solubility in organic solvents, and interaction with chromatographic stationary phases. A successful purification strategy is therefore contingent on a thorough understanding of these molecular properties.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of brominated and fluorinated benzoxazines.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Purified Monomer | 1. Incomplete Reaction: The synthesis may not have gone to completion, leaving a high concentration of starting materials. For fluorinated benzoxazines synthesized from weak amines, this can be particularly problematic.[1] 2. Product Loss During Work-up: The monomer may have partial solubility in the aqueous phase during washing steps. 3. Premature Polymerization: Elevated temperatures during solvent removal or purification can initiate oligomerization. | 1. Optimize Synthesis: For fluorinated benzoxazines from weakly basic amines (e.g., pentafluoroaniline), conducting the synthesis under strongly acidic conditions can dramatically increase the yield.[1] Monitor the reaction by TLC until the starting materials are consumed. 2. Refine Washing Protocol: Use a minimal amount of cold washing solutions. If the product has some water solubility, consider back-extraction of the aqueous layers with a suitable organic solvent. 3. Gentle Solvent Removal: Use a rotary evaporator at a reduced temperature. For temperature-sensitive compounds, consider high-vacuum drying at ambient temperature. |
| Persistent Yellow/Brown Coloration | 1. Residual Phenolic Impurities: Unreacted phenols can remain in the crude product and are known to accelerate polymerization. 2. Oxidation Products: The monomer may be susceptible to oxidation, especially if exposed to air and light for extended periods. | 1. Alkaline Wash: Wash the organic solution of the crude product with a dilute aqueous NaOH solution (e.g., 1N) to remove acidic phenolic impurities.[2] This should be followed by washing with deionized water until the aqueous layer is neutral. 2. Use of Antioxidants/Inert Atmosphere: While not standard, if oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a dark, cool environment. |
| Oily Product Instead of Crystalline Solid after Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may have a high affinity for residual solvent. 2. Presence of Oligomers: Low molecular weight oligomers can act as impurities that inhibit crystallization. | 1. Systematic Solvent Screening: Perform small-scale recrystallization trials with a range of solvents of varying polarity (e.g., n-hexane, toluene, ethyl acetate, ethanol).[3][4] Consider a two-solvent system where the crude product is dissolved in a good solvent at an elevated temperature, and a poor solvent is added dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling. 2. Pre-purification by Chromatography: If oligomers are present, it is often necessary to first perform column chromatography to separate the monomer from these lower molecular weight species before attempting recrystallization.[5] |
| Co-elution of Impurities during Column Chromatography | 1. Inadequate Solvent System: The polarity of the eluent may be too high, causing both the product and impurities to move too quickly through the column. 2. Column Overloading: Applying too much crude product to the column can lead to poor separation. | 1. Optimize Eluent Polarity: Use thin-layer chromatography (TLC) to determine an optimal eluent system that provides good separation between the desired product and impurities. Aim for an Rf value of ~0.3 for the product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of hexane to ethyl acetate/chloroform can be used.[1] 2. Proper Loading: As a rule of thumb, the amount of crude material should be 1-5% of the weight of the stationary phase. |
| Product Appears Unstable on Silica Gel (Streaking on TLC) | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation or retention of some benzoxazine monomers. 2. Premature Ring-Opening: The interaction with the stationary phase may catalyze the ring-opening of the benzoxazine. | 1. Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine. 2. Rapid Chromatography: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between the compound and the stationary phase. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated benzoxazine synthesis giving a very low yield?
A1: The synthesis of fluorinated benzoxazines, particularly when the fluorine substituents are on the amine precursor (e.g., pentafluoroaniline), can be challenging due to the reduced basicity of the amine. Traditional benzoxazine synthesis conditions may not be optimal. The key factor is often the pH of the reaction medium. It has been demonstrated that conducting the synthesis in a strongly acidic medium can significantly improve the yield of benzoxazines derived from very weak amines (pKa < 3).[1]
Q2: I see extra peaks in the 4.2-4.6 ppm region of my ¹H NMR spectrum. What are they?
A2: The typical ¹H NMR signals for the oxazine ring protons (Ar-CH₂-N and O-CH₂-N) appear between approximately 4.5 and 5.5 ppm.[6] Peaks in the 4.2-4.6 ppm region, especially if they are broad or multiplets, can be indicative of oligomeric byproducts containing bridging methylene groups (e.g., -CH₂-N(R)-CH₂-).[5][7] These oligomers form as side products during synthesis and are a common impurity that needs to be removed.[1]
Q3: What is the best general approach to purify a newly synthesized brominated benzoxazine?
A3: A good starting point is to dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with 1N NaOH(aq) to remove unreacted phenols, followed by water washes. After drying and removing the solvent, attempt recrystallization. Brominated aromatics can sometimes be purified by washing the crude solid with a solvent that dissolves impurities but not the product, such as ethanol, to remove excess bromine.[8] If recrystallization fails to yield a pure product, column chromatography is the next step.
Q4: How does the position of the halogen atom (on the phenol vs. the amine part) affect purification?
A4: The position significantly impacts the electronic properties and polarity of the molecule.
-
Halogen on the Phenol Ring: This modification primarily affects the acidity of the phenolic precursor and the electron density of the resulting benzoxazine's benzene ring. Purification strategies will be influenced by changes in polarity.
-
Halogen on the Amine Ring: This has a more pronounced effect on the nucleophilicity of the amine, which can impact the synthesis reaction itself, as discussed in Q1. The resulting benzoxazine will have a different polarity profile, which will necessitate adjustments to chromatographic conditions. For instance, a pentafluorophenyl group will make the molecule less polar in some respects but will have specific interactions that can be exploited for separation.
Q5: Can I use reverse-phase chromatography for purifying halogenated benzoxazines?
A5: While normal-phase chromatography (e.g., silica or alumina) is more common, reverse-phase chromatography can be a viable option, especially for more polar benzoxazines or when normal-phase fails to give adequate separation. The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients) would need to be optimized.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Purification of a Brominated Benzoxazine by Recrystallization
This protocol assumes the brominated benzoxazine is a solid at room temperature.
1. Solvent Selection: a. Place a small amount of the crude product (20-30 mg) into several test tubes. b. Add a few drops of a test solvent to each tube at room temperature. Good solvents will not dissolve the compound at room temperature. Common test solvents include hexane, toluene, ethyl acetate, acetone, and ethanol.[3] c. Heat the tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point. d. Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will result in the formation of well-defined crystals. e. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be used.[4]
2. Recrystallization Procedure: a. Place the crude brominated benzoxazine in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. c. If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes. d. Perform a hot filtration to remove the activated carbon and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to allow for crystal formation. Do not disturb the flask. f. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. h. Dry the crystals under vacuum.
Protocol 2: Purification of a Fluorinated Benzoxazine by Column Chromatography
This protocol is particularly useful for removing oligomeric byproducts from fluorinated benzoxazine syntheses.[1]
1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a series of solvent systems of varying polarity (e.g., different ratios of hexane/ethyl acetate or hexane/chloroform). d. Visualize the spots under UV light. The goal is to find a solvent system where the desired product has an Rf of approximately 0.3 and is well-separated from impurities.
2. Column Packing (Slurry Method): a. Clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. b. Add a layer of sand. c. In a separate beaker, make a slurry of silica gel in the initial, least polar eluent. d. Pour the slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped. e. Add another layer of sand on top of the silica gel bed.
3. Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary, and then adsorb it onto a small amount of silica gel by evaporating the solvent. b. Carefully add the dried silica with the adsorbed product to the top of the column. c. Begin eluting with the least polar solvent system determined from the TLC analysis. d. Collect fractions and monitor their composition by TLC. e. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds. A chloroform/ethyl acetate mixture has been successfully used for fluorinated benzoxazines.[1]
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Dry the purified product under high vacuum.
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree for Benzoxazine Purification
Caption: Decision tree for troubleshooting common purification issues.
Diagram 2: General Purification Workflow
Caption: A typical workflow for the purification of halogenated benzoxazines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and data-driven optimization advice in a practical question-and-answer format.
Core Synthetic Strategy: An Overview
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the cyclization of a 2-aminophenol derivative with a suitable two-carbon electrophile. For the target molecule, this compound, the most direct pathway is the reaction between 2-amino-4-bromo-5-fluorophenol and a 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dibromoethane. This reaction is a tandem process involving N-alkylation and subsequent intramolecular O-alkylation (Williamson ether synthesis).
Caption: General synthetic pathway for the target benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high yield in this synthesis?
A: The choice and strength of the base are paramount. The reaction involves two key steps: N-alkylation of the amine and O-alkylation of the phenol. The amine is generally more nucleophilic than the phenoxide, but the acidity of the phenol (pKa ~10) versus the N-H proton (pKa ~30-35) is vastly different. A base must be strong enough to deprotonate the phenol for the final ring-closing step but not so strong that it causes side reactions. Weaker bases like potassium carbonate (K₂CO₃) often require higher temperatures, while stronger bases like cesium carbonate (Cs₂CO₃) can facilitate the reaction under milder conditions, which is often preferable to prevent degradation.[1]
Q2: Which 1,2-dihaloethane is better: 1-bromo-2-chloroethane or 1,2-dibromoethane?
A: 1-bromo-2-chloroethane is often preferred. The C-Br bond is more labile and thus more reactive towards the initial N-alkylation than the C-Cl bond. This differential reactivity allows the first alkylation to occur selectively at the bromine-bearing carbon. The subsequent intramolecular cyclization involves nucleophilic attack on the carbon bearing the less reactive chlorine atom, which proceeds efficiently due to the intramolecular nature of the reaction. Using 1,2-dibromoethane can lead to a higher incidence of side reactions, including elimination and the formation of N,N'-bis-alkylated dimers if stoichiometry is not carefully controlled.
Q3: My reaction always stalls at about 50% conversion. What's the likely cause?
A: Stalling is often due to an issue with the base or solvent.
-
Base Inactivity: The base may be passivated or not strong enough for the reaction conditions. For instance, potassium carbonate has limited solubility in solvents like acetonitrile, and its effectiveness can diminish over time.[1] Switching to a more soluble or stronger base like cesium carbonate can resolve this.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential to solvate the ions involved.[1] If the solvent is not sufficiently polar or is not anhydrous, reaction rates can suffer. Water can interfere with the base and the nucleophiles.
-
Product Inhibition: In some cases, the product or a salt byproduct (e.g., KBr) can coat the surface of the solid base, preventing it from participating in the reaction. More vigorous stirring or switching to a homogeneous base system could help.
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows only starting materials after 24 hours at 80°C. How do I kickstart the reaction?
A: This indicates that the activation energy for the initial N-alkylation is not being met. A systematic approach is required to address this.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Explanation:
-
Evaluate the Base: For this substrate, which contains electron-withdrawing fluorine and bromine atoms, the nucleophilicity of the amino group is reduced. A standard base like K₂CO₃ may be insufficient.
-
Recommendation: Switch to Cesium Carbonate (Cs₂CO₃). Its higher solubility and the "cesium effect" can significantly accelerate Sₙ2 reactions. Use 1.5 to 2.0 equivalents. For very stubborn reactions, a non-nucleophilic organic base like DBU or a stronger inorganic base like Sodium Hydride (NaH) could be trialed, though caution is required with NaH to handle the hydrogen gas evolution.[1]
-
-
Increase Temperature: The reaction often requires significant thermal energy.
-
Recommendation: If using acetonitrile (boiling point ~82°C), consider switching to DMF (b.p. 153°C) or DMSO (b.p. 189°C) to allow for higher reaction temperatures (e.g., 100-140°C). Monitor for decomposition of starting materials at these higher temperatures.
-
-
Confirm Reagent Purity: Ensure the 2-aminophenol starting material is pure and the 1,2-dihaloethane has not degraded.
Table 1: Recommended Screening Conditions for Yield Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (Enhanced) | Condition 3 (Aggressive) | Rationale |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq, 0°C then heat) | Increasing base strength and solubility accelerates the reaction.[1] |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Higher boiling points allow for increased reaction rates; better solvation of ions. |
| Temperature | 80 °C (Reflux) | 100 °C | 120-140 °C | Provides sufficient energy to overcome the activation barrier. |
| Concentration | 0.1 M | 0.5 M | 0.5 M | Higher concentration can increase reaction rate, but may also promote side reactions. |
Problem 2: Significant Impurity Formation
Q: My crude NMR shows multiple byproducts. I suspect over-alkylation or incomplete cyclization. How can I improve selectivity?
A: This is a classic problem in this synthesis. The primary culprits are the N,N-dialkylated product and the uncyclized intermediate.
-
N,N-Dialkylation: The secondary amine of the cyclized product can be further alkylated by the 1,2-dihaloethane.
-
Uncyclized Intermediate: The N-alkylated intermediate may fail to cyclize if conditions for the intramolecular Williamson ether synthesis are not optimal.
-
Polymerization: At high temperatures, benzoxazines can undergo ring-opening polymerization, although this is more common with different substitution patterns.[2]
Strategies for Mitigation:
-
Control Stoichiometry: Use a slight excess of the 2-aminophenol (e.g., 1.1 equivalents) relative to the 1,2-dihaloethane. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the 1,2-dihaloethane dropwise to the reaction mixture at temperature over 1-2 hours. This keeps the instantaneous concentration of the electrophile low, favoring the initial N-alkylation over product dialkylation.
-
Two-Step, One-Pot Procedure: A more advanced technique is to perform the N-alkylation first under milder conditions and then, once complete, add a stronger base to drive the final O-alkylation and ring closure. For example, conduct the initial N-alkylation with K₂CO₃ at 60°C, and after LC-MS confirms consumption of the starting aminophenol, add NaH or t-BuOK to force the cyclization.[3][4]
Problem 3: Purification Challenges
Q: The crude product is a persistent oil that is difficult to purify by column chromatography. What are some effective purification strategies?
A: Halogenated aromatic compounds can be challenging to purify. Poor separation on silica gel is common if the polarities of the product and key impurities are too similar.
-
Recrystallization: This should be the first method attempted. Screen a variety of solvent systems. Start with a nonpolar solvent in which the compound is soluble when hot but insoluble when cold (e.g., heptane, toluene, or isopropanol). If a single solvent doesn't work, try a binary system like ethyl acetate/heptane or dichloromethane/heptane.
-
Acid-Base Extraction: The nitrogen atom in the benzoxazine ring is basic. You can often purify the compound by:
-
Dissolving the crude material in a solvent like dichloromethane or ethyl acetate.
-
Washing with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer, basify it with NaOH or NaHCO₃ to a pH > 9.
-
Extract the free-based product back into an organic solvent.
-
Dry and concentrate to yield the purified product.
-
-
Alternative Chromatography: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity. Reverse-phase chromatography (C18) is also an excellent option for separating compounds with minor polarity differences.
-
Purity and Polymerization: It is crucial to achieve high purity, as residual reactants or oligomers can act as initiators for polymerization, affecting the material's stability and properties upon storage or in subsequent applications.[5][6]
References
Technical Support Center: Impurity Identification in 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for identifying impurities in your 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges. The guidance provided herein is based on established analytical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is impurity profiling critical?
This compound is a heterocyclic compound often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in your sample—is a mandatory step in drug development. Even trace amounts of impurities can impact the quality, safety, and efficacy of the final drug product, potentially causing serious health hazards.[1] Regulatory bodies like the FDA and EMA require rigorous impurity control, guided by documents such as the ICH Q3A guideline.[1][2]
Q2: What are the most common sources of impurities in my this compound samples?
Impurities can be introduced at nearly any stage of the product lifecycle. Understanding their origin is the first step in controlling them. They are generally classified into three categories:
-
Organic Impurities : These are the most common and can be process-related or drug-related.
-
Starting Materials & Intermediates : Unreacted starting materials or key intermediates from the synthesis process.[3]
-
By-products : Resulting from side reactions during the synthesis of the benzoxazine ring.[3][4]
-
Degradation Products : Formed during manufacturing or storage due to exposure to stress factors like acid, base, light, heat, or oxygen.[5][6]
-
-
Inorganic Impurities : These typically originate from the manufacturing process.
-
Reagents, Ligands, and Catalysts : Residual metals or inorganic salts carried over from synthesis steps.[7]
-
-
Residual Solvents : Organic or inorganic liquids used during synthesis or purification.[7] Their control is specifically addressed in the ICH Q3C guideline.
Troubleshooting Guide: From Detection to Identification
Q3: My HPLC chromatogram shows several unexpected peaks. What are the likely culprits and how do I begin my investigation?
Unexpected peaks in a high-performance liquid chromatography (HPLC) run are a common issue. These peaks typically represent process-related impurities. The key is to systematically evaluate the synthesis route.
Causality: The synthesis of benzoxazine derivatives often involves the reaction of a phenol, an amine, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).[8][9] Impurities can arise from incomplete reactions or side reactions involving these components.
Potential Process-Related Impurities:
| Impurity Type | Potential Source / Chemical Identity | Rationale |
| Unreacted Starting Materials | Precursor phenols or amines used in the synthesis. | Incomplete reaction or improper stoichiometry. |
| Intermediates | N-(2-hydroxybenzyl)-arylamines or Schiff bases.[4] | The reaction may stall before the final cyclization to form the oxazine ring. |
| By-products | Oligomers or polymeric structures.[10] | Side reactions, particularly with excess formaldehyde, can lead to the formation of methylene bridges between aromatic rings. |
| Isomers | Positional isomers of the bromo- or fluoro-substituents. | Impurities present in the initial starting materials can carry through the synthesis. |
Recommended Workflow for Investigation:
The following diagram outlines a systematic approach to identifying unknown peaks observed during routine analysis.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. asianpubs.org [asianpubs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. database.ich.org [database.ich.org]
- 8. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this important benzoxazine derivative. We will move beyond simple procedural steps to address the critical "why" behind experimental choices, offering field-tested insights and robust troubleshooting strategies to ensure the success and reproducibility of your synthesis.
Overview of the Synthetic Strategy
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine cores typically involves the cyclization of a suitable 2-aminophenol derivative. For the target molecule, this compound, the most common and scalable approach is the reaction of 4-Bromo-5-fluoro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane , under basic conditions. This method directly forms the heterocyclic ring in a single, efficient step.
The primary challenges in this synthesis often revolve around managing competing side reactions (such as N,N-dialkylation or dimerization), ensuring complete reaction, and developing an efficient purification strategy, especially at scale.
General Synthetic Workflow
Below is a diagram illustrating the standard synthetic pathway.
Caption: General workflow for the synthesis of the target benzoxazine.
Detailed Experimental Protocol (Baseline)
This protocol provides a starting point for laboratory-scale synthesis. Parameters may require optimization based on your specific equipment and reagent purity.
Materials:
-
4-Bromo-5-fluoro-2-aminophenol (1.0 eq)
-
1,2-Dibromoethane (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-5-fluoro-2-aminophenol and anhydrous DMF (approx. 0.2 M concentration).
-
Add the finely powdered potassium carbonate. The heterogeneity of the base is crucial; ensure it is a fine powder for maximum surface area.
-
Begin vigorous stirring and add 1,2-dibromoethane to the suspension.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed (typically 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Category 1: Reaction Initiation & Completion
Q1: My reaction is sluggish or stalls completely, with significant starting material remaining after 24 hours. What's wrong?
A1: This is a frequent issue and can be traced to several factors:
-
Base Inefficiency: Potassium carbonate is a common choice, but its effectiveness is highly dependent on its physical state and the solvent.
-
Causality: The reaction is a nucleophilic substitution where the phenoxide and amino groups of the aminophenol attack the electrophile. A base is required to deprotonate these groups, particularly the phenol, to increase their nucleophilicity. If the base is not strong enough or its solubility is too low, the reaction rate will be slow.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will compete with the aminophenol for the base and can hydrolyze the electrophile. Ensure all reagents and solvents are dry.
-
Use a Finer Powder: Grind your K₂CO₃ before use to increase its surface area.
-
Switch to a Stronger/More Soluble Base: Consider using Cesium Carbonate (Cs₂CO₃), which is more soluble in organic solvents and more effective for O- and N-alkylations. While more expensive, it can dramatically improve reaction times and yields.
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (e.g., up to 110-120 °C in DMF), while monitoring for impurity formation.
-
-
-
Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction.
-
Causality: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are essential to dissolve the reactants and support the Sₙ2-type reaction mechanism.
-
Troubleshooting Steps: If DMF is problematic, consider switching to Acetonitrile, which can sometimes offer a cleaner reaction profile, or DMSO for higher temperatures.
-
Q2: I'm seeing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products?
A2: The formation of side products is often related to the reactivity of the nucleophile and electrophile.
-
Potential Side Products & Causes:
-
N,N'-bis-alkylation (Dimer): Two molecules of the aminophenol can be linked by the ethylene bridge. This occurs when a molecule that has already undergone cyclization or mono-alkylation acts as a nucleophile again.
-
O-alkylation without Cyclization: The phenoxide attacks 1,2-dibromoethane, but the subsequent intramolecular cyclization by the amine is slow.
-
N-alkylation without Cyclization: The amine attacks first, which is less common but possible.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for identifying and mitigating side products.
Category 2: Work-up and Purification
Q3: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation difficult. How can I resolve this?
A3: Emulsions are common when DMF is used as a solvent, as it is miscible with both water and many organic solvents.
-
Causality: The presence of a high-boiling, water-miscible solvent like DMF, along with inorganic salts and partially soluble organic materials, creates a stable interface between the aqueous and organic layers.
-
Troubleshooting Steps:
-
Add Brine: Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic components into the extraction solvent.
-
Filter Before Extraction: After quenching in water, if a solid precipitates, filter the entire mixture through a pad of Celite® before performing the liquid-liquid extraction. This removes particulate matter that can stabilize emulsions.
-
Use a Different Solvent System: For extraction, try a less polar solvent like Dichloromethane (DCM) or a mixture of Ethyl Acetate and Heptane.
-
Centrifugation: On a small to medium scale, centrifuging the mixture can effectively break the emulsion.
-
Q4: My crude product is a dark, oily residue that is difficult to purify by column chromatography. Any tips?
A4: Product purity and appearance are highly dependent on reaction cleanliness and handling.
-
Causality: Dark coloration often indicates the presence of oxidized impurities. Aminophenols are sensitive to air oxidation, especially under basic conditions and at high temperatures. Oily consistency suggests the presence of residual high-boiling solvents (DMF) or oligomeric side products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Strictly maintain an inert (N₂ or Ar) atmosphere throughout the reaction and work-up to prevent oxidation.
-
Solvent Removal: Ensure complete removal of DMF before chromatography. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by performing a thorough aqueous work-up.
-
Pre-Purification: Before loading onto a silica column, dissolve the crude oil in a minimal amount of DCM and add silica gel. Evaporate the solvent to create a dry-loaded sample. This often leads to much better separation.
-
Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. The desired product may crystallize or precipitate, allowing for simple filtration to remove many impurities.
-
Category 3: Scaling Up the Synthesis
Q5: I'm scaling the reaction from 1g to 100g. What new challenges should I anticipate?
A5: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and safety.
-
Key Scale-Up Considerations:
| Parameter | Laboratory Scale (1g) | Pilot/Kilo Scale (100g+) | Rationale & Mitigation Strategy |
| Heat Transfer | Easy to control with a heating mantle. | Surface-to-volume ratio decreases. Potential for exotherms or "hot spots". | Use a jacketed reactor with controlled heating/cooling. Monitor internal reaction temperature closely. |
| Mixing | Magnetic stirring is sufficient. | Inefficient mixing can lead to localized concentration gradients, increasing side products. | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure efficient mixing of the slurry. |
| Reagent Addition | All reagents added at once. | Adding all reagents at once can lead to an initial exotherm and high local concentrations of the electrophile, promoting dimerization. | Add the 1,2-dibromoethane solution dropwise over a period of time to maintain better control over the reaction rate and temperature. |
| Work-up | Separatory funnel. | Large volumes make manual extraction impractical. Emulsion issues are magnified. | Use a larger jacketed reactor for the quench and extraction. Plan for longer phase separation times. Consider continuous extraction methods if feasible. |
| Purification | Flash chromatography. | Chromatography is expensive and time-consuming at scale. | Develop a purification strategy based on crystallization or recrystallization. This is far more economical and scalable. Experiment with different solvent systems (e.g., Ethanol/Water, Isopropanol, Heptane/Ethyl Acetate). |
References
Preventing decomposition of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine during reactions
Welcome to the technical support guide for 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower researchers, scientists, and drug development professionals to mitigate decomposition and achieve optimal results in their synthetic endeavors.
Introduction: Understanding the Molecule
This compound is a key intermediate in medicinal chemistry, valued for its unique substitution pattern. The structure incorporates several reactive sites: a secondary amine within the benzoxazine ring, an electron-deficient aromatic ring substituted with bromine and fluorine, and a heterocyclic system prone to specific modes of degradation. Understanding the interplay of these features is crucial for preventing unwanted side reactions and decomposition.
The primary challenge with benzoxazine derivatives is their propensity for thermal ring-opening polymerization, a characteristic exploited in materials science but detrimental in solution-phase organic synthesis.[1] This guide will address this and other potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Storage
Question 1: What are the ideal storage and handling conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. Long-term stability is best maintained under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C).[2]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (Argon or Nitrogen) is recommended to prevent slow oxidation, which can be catalyzed by light or trace metal impurities.
-
Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.[2]
-
Handling: As with many halogenated and amine-containing compounds, it is classified as an irritant.[3][4] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 2: Troubleshooting Decomposition in Reactions
Question 2: My reaction mixture is turning dark brown or black, and I'm observing a complex mixture by TLC/LC-MS. What is happening?
Answer: This is a common observation and almost always indicates decomposition or uncontrolled polymerization. The discoloration is typically due to the formation of highly conjugated polymeric species or oxidative degradation products. The cause can usually be traced to one of three factors: thermal stress, pH instability, or oxidation.
To diagnose the issue, consult the following troubleshooting workflow:
Question 3: My reaction requires elevated temperatures (e.g., cross-coupling). How can I avoid the thermal polymerization of the benzoxazine ring?
Answer: This is the most critical issue for this substrate. The benzoxazine heterocycle undergoes thermally induced ring-opening polymerization at temperatures typically starting around 180-220°C, but this can be catalyzed and occur at lower temperatures in solution, especially with transition metals.[5][6]
Causality: The mechanism involves the opening of the oxazine ring to form a phenolic iminium species, which then polymerizes. This process is often irreversible and leads to intractable tars.
Preventative Strategies:
-
Temperature & Time Optimization: Keep the reaction temperature as low as possible. Screen catalysts to find a system that operates efficiently below 90°C. Minimize reaction time; do not leave reactions heating for extended periods after completion.
-
N-H Protection: The secondary amine is often the initiator for thermal decomposition pathways. Protecting it can significantly enhance thermal stability. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be easily removed later.
| Strategy | Pros | Cons | Recommended For |
| Temperature Control | Simple, no extra steps. | May not be feasible if high T is required. | Reactions known to proceed < 90°C. |
| N-H Protection (Boc) | Greatly improves stability; prevents N-H side reactions. | Adds two steps (protection/deprotection). | Cross-coupling, lithiation, or high-T reactions. |
Protocol 1: N-Protection of this compound
This protocol describes a robust method for protecting the secondary amine, rendering the molecule more stable for subsequent transformations.
Reagents & Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the benzoxazine substrate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a Nitrogen atmosphere.
-
Add TEA (or DIPEA), followed by a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Add Boc₂O dissolved in a small amount of DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (stain: KMnO₄).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected product.
Question 4: I am performing a reaction under strongly acidic or basic conditions and observing low yields. What are the likely decomposition pathways?
Answer: The benzoxazine ring system is sensitive to both strong acids and bases.
-
Under Strong Acid (e.g., neat TFA, conc. HCl): The ether oxygen or the secondary amine can be protonated. This activates the C-O bond towards cleavage, leading to ring-opening. This is analogous to the acid-catalyzed cleavage of ethers.
-
Solution: If acidic conditions are required, use milder acids (e.g., acetic acid) or buffer the system. Perform the reaction at the lowest possible temperature (e.g., 0°C) to slow the rate of decomposition.
-
-
Under Strong Base (e.g., NaH, LDA, t-BuOK): The N-H proton is acidic and will be readily removed. The resulting anion is highly susceptible to oxidation if any air is present in the reaction, leading to aromatization or other degradation products.
-
Solution: Use weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. If a strong base is unavoidable, ensure the reaction is performed under a strictly inert atmosphere (use degassed solvents and purge the flask thoroughly with Argon or Nitrogen).
-
Section 3: Analytical & Purification Strategies
Question 5: How can I effectively monitor the integrity of my starting material and the progress of my reaction?
Answer: A multi-technique approach is recommended.
-
Thin-Layer Chromatography (TLC): The most immediate tool. The starting material should appear as a single, well-defined spot. The appearance of a "smear" from the baseline or multiple new spots is indicative of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring reaction progress. You can track the consumption of the starting material (m/z = 232.0/234.0 for the bromine isotopes) and the formation of your desired product. The appearance of unexpected masses or a broad "hump" in the chromatogram points to decomposition/polymerization.
-
¹H NMR Spectroscopy: Provides definitive structural information. The intact benzoxazine ring has characteristic proton signals that can be monitored. The disappearance or significant broadening of these peaks is a clear sign of ring-opening or polymerization. The key signals to watch are:
-
-O-CH₂-CH₂-N-: Two triplets, typically around 4.3 ppm and 3.5 ppm.
-
N-H: A broad singlet, which can vary in chemical shift.
-
Final Recommendations
The stability of this compound is primarily challenged by thermal stress leading to polymerization. For most applications, especially those requiring heat such as palladium-catalyzed cross-coupling, a proactive N-H protection strategy is the most reliable path to success. By controlling temperature, pH, and atmosphere, you can effectively prevent decomposition and ensure high-yielding, clean reactions.
References
- 1. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 96%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming poor solubility of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in reaction media
Welcome to the dedicated technical support guide for 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its poor solubility in reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progression of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. However, its rigid, crystalline structure, characterized by the presence of bromine and fluorine atoms, contributes to its limited solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. This guide will equip you with the knowledge and practical strategies to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common reaction solvents?
A1: The poor solubility of this compound stems from a combination of factors related to its molecular structure. The presence of both bromine and fluorine atoms on the aromatic ring increases the molecule's polarity and potential for strong intermolecular interactions, such as dipole-dipole forces and halogen bonding. These forces can lead to a stable crystal lattice that is difficult to disrupt with common organic solvents. Overcoming this requires the selection of solvents that can effectively solvate the molecule and overcome these strong intermolecular forces.
Q2: What are the initial signs of poor solubility during a reaction?
A2: The most common indications of poor solubility include:
-
Incomplete dissolution of the starting material: The solid compound remains visible in the reaction mixture even after prolonged stirring.
-
Reaction heterogeneity: The reaction mixture appears as a slurry or suspension rather than a clear solution.
-
Stalled or incomplete reaction: Monitoring the reaction by techniques like TLC or LC-MS shows the persistence of the starting material and slow formation of the product.
-
Low and irreproducible yields: The isolated yield of the desired product is consistently lower than expected and varies between batches.
Q3: Can I simply increase the temperature to improve solubility?
A3: Increasing the temperature is often a viable first step to enhance the solubility of solid compounds. For many solids, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy of the crystal structure. However, this approach has limitations:
-
Thermal degradation: The compound or other reactants in the mixture may be thermally labile and decompose at elevated temperatures.
-
Side reactions: Higher temperatures can promote the formation of unwanted byproducts.
-
Solvent boiling point: The maximum temperature is limited by the boiling point of the chosen solvent.
It is crucial to first assess the thermal stability of your reactants before significantly increasing the reaction temperature.
Q4: Are there any general solvent recommendations for reactions involving this compound?
A4: Based on the chemical structure and general practices for similar heterocyclic compounds, polar aprotic solvents are often a good starting point. These solvents possess a high dielectric constant and can solvate polar molecules effectively without interfering with many common reaction types, such as N-alkylation. A Korean patent for preparing related benzoxazine derivatives suggests the use of dimethyl sulfoxide (DMSO) for a reaction involving a similar compound, indicating its potential as a suitable solvent.[1] Other promising candidates include:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Dioxane
A systematic solvent screening is highly recommended to identify the optimal solvent for your specific reaction.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides a structured workflow to systematically address the poor solubility of this compound.
Step 1: Systematic Solvent Screening
A methodical solvent screening is the most critical step in identifying a suitable reaction medium. The goal is to find a solvent or solvent system that provides adequate solubility without negatively impacting the reaction.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL).
-
Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).
-
Incremental Heating: For solvents that do not achieve complete dissolution at room temperature, gradually heat the vials in a controlled manner (e.g., in 10-15 °C increments) while stirring. Record the temperature at which complete dissolution occurs. Be mindful of the solvent's boiling point.
-
Data Analysis: Compare the solubility across the tested solvents to identify the most promising candidates for your reaction.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | High polarity to dissolve the substrate. Generally suitable for a wide range of reactions. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Moderate polarity, often used in cross-coupling and other metal-catalyzed reactions. |
| Alcohols | 2-Propanol, n-Butanol | Can act as both solvent and, in some cases, a reactant or proton source. Their utility depends on the specific reaction. |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good for dissolving a range of organic compounds, but their use is often minimized due to environmental concerns. |
Step 2: Employing Co-Solvent Systems
If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. A small amount of a high-polarity solvent can significantly enhance the solubility of a compound in a less polar bulk solvent.[2]
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent Selection: Choose a primary solvent that is compatible with your reaction chemistry but shows limited dissolving power for your substrate.
-
Co-Solvent Addition: To a suspension of your compound in the primary solvent, add a high-polarity co-solvent (e.g., DMSO, DMF, or NMP) dropwise while stirring.
-
Observation: Observe for dissolution. Note the approximate volume percentage of the co-solvent required to achieve a homogeneous solution.
-
Reaction Test: Once a suitable co-solvent ratio is identified, perform the reaction on a small scale to ensure the co-solvent does not interfere with the desired chemical transformation.
dot
Caption: Co-solvent strategy for enhancing solubility.
Step 3: Advanced Solubility Enhancement Techniques
For particularly challenging cases, more advanced techniques can be employed to facilitate the reaction.
a) Sonication
Ultrasonic irradiation can be a powerful tool for dissolving solids and accelerating heterogeneous reactions.[3][4][5][6][7] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can break up solid agglomerates and enhance mass transfer.
Experimental Protocol: Ultrasound-Assisted Reaction
-
Setup: Place the reaction vessel containing the substrate and solvent in an ultrasonic bath.
-
Sonication: Begin sonication at the start of the reaction.
-
Monitoring: Monitor the reaction progress as you normally would (e.g., TLC, LC-MS).
-
Comparison: Compare the reaction rate and yield with a control reaction run under silent conditions (i.e., only stirring).
b) Phase-Transfer Catalysis (PTC)
For reactions involving an ionic reagent that is soluble in an aqueous phase and the organic substrate in an organic phase, a phase-transfer catalyst can be employed.[8][9][10][11][12] The catalyst transports the ionic reactant across the phase boundary, allowing the reaction to proceed in the organic phase. This is particularly useful for N-alkylation reactions with alkyl halides and an inorganic base.
dot
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: N-Alkylation using PTC
-
Reaction Setup: In a reaction flask, combine this compound, the alkylating agent (e.g., an alkyl bromide), and a suitable organic solvent (e.g., toluene or DCM).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of the inorganic base (e.g., potassium carbonate).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the reaction mixture.
-
Reaction: Add the aqueous base to the organic mixture and stir vigorously to ensure efficient mixing of the two phases.
-
Work-up: Upon reaction completion, separate the organic and aqueous layers for product isolation.
Summary and Recommendations
Overcoming the poor solubility of this compound is achievable through a systematic and logical approach.
-
Start with a thorough solvent screening, prioritizing polar aprotic solvents like DMSO and DMF.
-
If necessary, explore co-solvent systems by introducing a small percentage of a high-polarity solvent.
-
Consider the judicious use of heat, always being mindful of the thermal stability of your reactants.
-
For challenging reactions, investigate advanced techniques such as sonication or phase-transfer catalysis.
By following these guidelines, researchers can significantly improve reaction outcomes and streamline the synthesis of valuable compounds derived from this important intermediate.
References
- 1. KR840002141B1 - Process for preparing benzoxazine derivatives - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. biomedres.us [biomedres.us]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Researcher's Guide to the Cytotoxicity Assessment of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. While specific experimental data for this particular benzoxazine derivative is not yet publicly available, this document outlines a robust, multi-faceted approach based on established methodologies for evaluating the cytotoxicity of new chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes, empowering you to conduct a thorough and meaningful investigation.
Introduction: The Rationale for Cytotoxicity Screening
The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays serve as a fundamental tool to screen compound libraries, elucidate mechanisms of cell death, and identify promising candidates for further preclinical evaluation.[2] Benzoxazine derivatives have garnered interest in medicinal chemistry due to their versatile structure and demonstrated biological activities, including antiproliferative effects in various cancer cell lines.[3][4] Some benzoxazinones have been shown to inhibit cancer cell proliferation and migration by downregulating the expression of c-Myc mRNA.[5] Others have demonstrated the ability to induce apoptosis and cell cycle arrest.[6] Therefore, a systematic assessment of the cytotoxicity of a new derivative like this compound is well-justified.
This guide will focus on a tiered approach, beginning with general cell viability assays and progressing to more detailed mechanistic studies to differentiate between apoptosis and necrosis.
Experimental Workflow: A Step-by-Step Approach
A logical and sequential workflow is essential for a comprehensive cytotoxicity assessment. The following diagram illustrates the proposed experimental plan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives Using 2D NMR
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is a foundational pillar of success. For complex heterocyclic systems such as 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives, seemingly minor ambiguities in substituent placement can lead to vastly different pharmacological profiles. The challenge lies in distinguishing between potential isomers, a task for which one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short.
This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a synergistic toolkit for the unambiguous structural validation of this important scaffold. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques, when used in concert, create a self-validating system for structural elucidation.
The Structural Puzzle: Beyond the 1D Spectrum
Let us consider a representative molecule: 6-Bromo-7-fluoro-4-ethyl-3,4-dihydro-2H-1,4-benzoxazine (1) .
While a 1D ¹H NMR spectrum provides initial clues—such as the number of protons and their local environments—it presents significant challenges for a molecule like 1 :
-
Aromatic Region Ambiguity: The two aromatic protons, H-5 and H-8, will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Assigning these based on coupling constants alone can be unreliable.[1][2]
-
Quaternary Carbon Blindness: 1D ¹³C NMR identifies all carbon signals, but it cannot, by itself, reveal the connectivity of quaternary carbons (C-6, C-7, C-4a, C-8a), which form the core of the benzoxazine skeleton.
To solve this puzzle, we must turn to 2D NMR, which spreads correlations across a second frequency dimension, resolving overlap and revealing connectivity pathways.[3]
The 2D NMR Workflow: A Comparative Analysis
Our strategy involves a logical progression, using each experiment to build upon the last. This workflow is designed to systematically assemble the molecular structure from individual spin systems into a complete, validated whole.
Caption: Workflow for 2D NMR-based structure validation.
Hypothetical NMR Data for Compound 1
To illustrate our analysis, we will use a realistic, hypothetical dataset for 6-Bromo-7-fluoro-4-ethyl-3,4-dihydro-2H-1,4-benzoxazine (1) .
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| H-2 / C-2 | 4.35 (t, J=4.5 Hz, 2H) | 67.2 | COSY: H-3; HMBC: C-3, C-8a |
| H-3 / C-3 | 3.40 (t, J=4.5 Hz, 2H) | 49.8 | COSY: H-2; HMBC: C-2, C-4, C-4a |
| H-4' / C-4' | 3.35 (q, J=7.2 Hz, 2H) | 45.1 | COSY: H-5'; HMBC: C-3, C-4a, C-5' |
| H-5' / C-5' | 1.18 (t, J=7.2 Hz, 3H) | 12.5 | COSY: H-4'; HMBC: C-4' |
| H-5 / C-5 | 6.95 (d, J_HF=10.5 Hz, 1H) | 118.5 | HMBC: C-4a, C-6, C-7, C-8a |
| C-6 | - | 112.0 (d, J_CF=18 Hz) | - |
| C-7 | - | 148.5 (d, J_CF=245 Hz) | - |
| H-8 / C-8 | 6.70 (d, J_HF=7.0 Hz, 1H) | 115.3 | HMBC: C-4a, C-6, C-7, C-8a |
| C-4a | - | 132.1 | - |
| C-8a | - | 141.8 | - |
Step 1: Correlation Spectroscopy (COSY) - Mapping the Proton Networks
Principle: COSY identifies protons that are coupled to each other, typically through two or three bonds (²J_HH, ³J_HH). It reveals which protons are neighbors in a spin system.[4][5]
Application to Compound 1: The COSY spectrum is the first step in assembling the molecular fragments.
-
Ethyl Group: A clear cross-peak will be observed between the quartet at ~3.35 ppm (H-4') and the triplet at ~1.18 ppm (H-5'). This immediately establishes the presence of the N-CH₂CH₃ fragment.
-
Oxazine Ring: A correlation between the two triplets at ~4.35 ppm (H-2) and ~3.40 ppm (H-3) confirms the -O-CH₂CH₂-N- connectivity within the dihydro-oxazine ring.
-
Aromatic Protons: Critically, no COSY cross-peak is expected between H-5 and H-8. Their four-bond separation (⁴J_HH) results in a very small coupling constant that is typically not observed in a standard COSY experiment. This lack of correlation is itself a key piece of data, telling us these protons are not adjacent.
Expert Insight: The COSY experiment effectively breaks the molecule down into its constituent, non-connected proton networks. It tells us what is connected to what, but not how these fragments are assembled.
Step 2: Heteronuclear Single Quantum Coherence (HSQC) - The C-H Connection
Principle: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J_CH). It is an incredibly sensitive and reliable method for assigning protonated carbons.[6][7]
Application to Compound 1: The HSQC spectrum acts as a bridge between the ¹H and ¹³C NMR data.
-
The proton at 4.35 ppm (H-2) will show a correlation to the carbon at 67.2 ppm, definitively assigning it as C-2.
-
The proton at 3.40 ppm (H-3) correlates to the carbon at 49.8 ppm, assigning C-3.
-
The aromatic protons at 6.95 ppm and 6.70 ppm will correlate to their respective carbons at 118.5 ppm and 115.3 ppm. At this stage, we still cannot definitively assign which is C-5 and which is C-8.
-
The ethyl group protons (H-4' and H-5') will correlate to their respective carbons (C-4' and C-5').
Expert Insight: After the HSQC experiment, we have assigned all carbons that have protons attached. The remaining unassigned signals in the ¹³C spectrum (112.0, 148.5, 132.1, 141.8 ppm) must belong to the quaternary carbons: C-6, C-7, C-4a, and C-8a. The HSQC experiment does not provide information on these crucial carbons.
Step 3: Heteronuclear Multiple Bond Correlation (HMBC) - Assembling the Skeleton
Principle: HMBC is the cornerstone of structural elucidation. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH, ³J_CH).[5][7] This allows us to connect the fragments identified by COSY and assign the quaternary carbons.
Application to Compound 1: The HMBC spectrum provides the final, definitive connections. We look for key long-range correlations to piece the puzzle together.
Caption: Key HMBC correlations confirming the structure of Compound 1.
-
Connecting the Oxazine Ring to the Aromatic System:
-
The protons at H-3 (~3.40 ppm) should show a crucial correlation to the quaternary carbon at 132.1 ppm. This three-bond correlation (H-3 to C-4a) locks the aliphatic ring to the aromatic ring.
-
Similarly, the protons at H-2 (~4.35 ppm) will correlate to the quaternary carbon at 141.8 ppm (C-8a), confirming the ether linkage point.
-
-
Confirming the N-Ethyl Position:
-
The ethyl protons H-4' (~3.35 ppm) will show correlations to both C-3 and the key quaternary carbon C-4a. This unambiguously confirms that the ethyl group is attached to the nitrogen at position 4.
-
-
Solving the Aromatic Substitution Pattern (The Critical Step):
-
The ¹³C signal at 148.5 ppm shows a very large splitting (doublet, J_CF ≈ 245 Hz), which is characteristic of a carbon directly bonded to fluorine. This identifies C-7.[2]
-
The aromatic proton at 6.95 ppm (H-5) will show an HMBC correlation to this C-7 signal (a ³J_CH correlation). This definitively proves that H-5 is adjacent to the fluorine-bearing carbon.
-
The other aromatic proton at 6.70 ppm (H-8) will show an HMBC correlation to the carbon at 112.0 ppm (a ³J_CH correlation). This assigns the 112.0 ppm signal as C-6. The chemical shift and lack of a large ¹J_CF coupling are consistent with it being the bromine-substituted carbon.
-
By using this logical sequence, every atom in the molecule is placed and confirmed by multiple, reinforcing pieces of evidence. The combination of COSY, HSQC, and HMBC provides a complete and trustworthy structural assignment.
Experimental Protocols
Achieving high-quality 2D NMR data requires careful parameter selection. The following are robust starting points for a 500 MHz spectrometer.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Load and lock the sample. Tune and match the ¹H probe.
-
Acquisition Parameters:
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive with presaturation).
-
Spectral Width (SW): Set to cover all proton signals (~12 ppm).
-
Number of Scans (NS): 2 to 4.
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform. Phase correct the spectrum.
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Spectrometer Setup: Tune and match both ¹H and ¹³C channels of the probe.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for CH/CH₃ vs CH₂ differentiation).
-
Spectral Width (SW F2): ~12 ppm (¹H dimension).
-
Spectral Width (SW F1): Set to cover all carbon signals (~160-200 ppm).
-
¹J_CH Coupling Constant: Set CNST13 to an average value of 145 Hz.
-
Number of Scans (NS): 4 to 8 (or more for dilute samples).
-
Number of Increments (TD in F1): 128 to 256.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing: Apply a QSINE window function in F2 and a sine-bell function in F1. Perform a 2D Fourier Transform.
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Spectrometer Setup: Tune and match both ¹H and ¹³C channels.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf (gradient-selected, phase-sensitive).
-
Spectral Width (SW F2): ~12 ppm (¹H dimension).
-
Spectral Width (SW F1): ~220 ppm (¹³C dimension).
-
Long-Range Coupling Constant (d6): This is a critical parameter. The delay is optimized for a specific coupling constant. A value of 8 Hz (d6 = 1/(2*8) = 62.5 ms) is a good starting point for aromatic systems.
-
Number of Scans (NS): 8 to 16 (HMBC is less sensitive than HSQC).
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions. Perform a 2D Fourier Transform.
Trustworthiness through Self-Validation: The power of this combined approach lies in its internal consistency. The COSY defines the proton fragments, the HSQC links them to their carbons, and the HMBC confirms how those fragments are pieced together. An incorrect assignment at any stage would lead to contradictions in the subsequent spectra, making the final structure self-validating and highly reliable.
References
- 1. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 2. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. emerypharma.com [emerypharma.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. scribd.com [scribd.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Catalyst Selection for C-C and C-N Bond Formation with 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: The 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. The ability to efficiently and selectively functionalize this core at the C-6 position via cross-coupling reactions is paramount for generating novel analogues and building structure-activity relationships (SAR). This guide provides a head-to-head comparison of leading catalytic systems for the most crucial C-N and C-C bond-forming reactions involving this substrate. While direct comparative data for this specific benzoxazine is not extensively published, this guide synthesizes field-proven insights and experimental data from structurally and electronically analogous aryl bromides to provide robust starting points for reaction optimization.
The electronic nature of the substrate—an electron-rich aryl bromide due to the ether and amino functionalities, further modulated by the fluorine substituent—presents specific challenges and opportunities in catalyst selection. This guide will delve into the mechanistic rationale behind catalyst and ligand choice for three key transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Part 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of aryl amines.[1] The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, is critically influenced by the choice of ligand and base. For an electron-rich substrate like our benzoxazine, a highly active catalyst is required to facilitate the initial oxidative addition step.
Catalyst & Ligand Selection Rationale:
Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, tBuXPhos), are generally the catalysts of choice. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. The steric bulk of these ligands also facilitates the final reductive elimination step to release the product and regenerate the catalyst. Bidentate ligands like BINAP can also be effective, particularly in preventing the formation of inactive palladium dimers.[1]
Comparative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:
The following table summarizes typical performance data for various palladium-based catalyst systems in the amination of electron-rich or sterically hindered aryl bromides, providing a strong basis for selecting a starting point for this compound.
| Catalyst System (Precatalyst/Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 12 | ~95% | [2] |
| Pd(OAc)₂ / BINAP | Morpholine | Cs₂CO₃ | Toluene | 100 | 24 | ~85-95% | [3] |
| [Pd(Amphos)(cinnamyl)Cl] | Primary Alkylamine | NaOtBu | Dioxane | 80 | 1-3 | >90% | [4] |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | Diphenylamine | NaOtBu | Toluene | Reflux | 16 | 65% | [5] |
Key Insights:
-
For primary and secondary aliphatic amines, catalyst systems employing bulky, electron-rich monophosphine ligands like XPhos or Amphos with a strong base like NaOtBu are predicted to be highly effective.
-
For less nucleophilic anilines, similar catalyst systems are expected to perform well.
-
The use of a weaker base, such as Cs₂CO₃, in combination with a bidentate ligand like BINAP, can be advantageous if the substrate or product is sensitive to strong bases.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the amination of this compound with a generic primary amine.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add sodium tert-butoxide (1.4 mmol).
-
Via syringe, add the primary amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized experimental workflow for cross-coupling reactions.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds.[6] The reaction mechanism involves oxidative addition, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination.
Catalyst & Ligand Selection Rationale:
Similar to the Buchwald-Hartwig amination, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective for Suzuki couplings of electron-rich aryl bromides.[7] Ligands such as SPhos and XPhos have shown exceptional activity, often allowing for reactions to be performed at lower catalyst loadings and temperatures.[7] The choice of base is also crucial for activating the boronic acid for transmetalation; inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous/organic biphasic system.
Comparative Data for Suzuki Coupling of Analogous Aryl Bromides:
| Catalyst System (Precatalyst/Ligand) | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 3 | ~82% | [8] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95% | [9] |
| PdCl₂(dppf) | Heteroarylboronic acid | K₂CO₃ | DME | 80 | - | Good | [8] |
| NiCl₂(PCy₃)₂ | Arylboronic acid | K₃PO₄ | - | - | - | Good | [10] |
Key Insights:
-
Palladium-based systems are the most reliable. For general applications, the classic Pd(PPh₃)₄ with Na₂CO₃ or K₂CO₃ is a good starting point.
-
For challenging couplings involving sterically hindered boronic acids or for achieving high turnover numbers, advanced ligands like SPhos are recommended.
-
Nickel-based catalysts represent a more economical, though sometimes less general, alternative and are worthy of consideration in process development.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of toluene and water (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Part 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[11] The reaction is typically co-catalyzed by palladium and copper complexes.
Catalyst & Ligand Selection Rationale:
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12] Standard catalysts include PdCl₂(PPh₃)₂ in combination with CuI. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands on palladium can accelerate the oxidative addition step.[13] Copper-free Sonogashira protocols have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).
Comparative Data for Sonogashira Coupling of Analogous Aryl Bromides:
| Catalyst System (Precatalyst/Ligand) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60 | 4 | Good | [12] |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | THF | RT | 3 | 89% | [12] |
| Pd(OAc)₂ / XPhos | - | LiHMDS | MeCN | 110 | - | Good | |
| Pd(PhCN)₂Cl₂ / t-Bu₃P | - | - | - | RT | - | High | [13] |
Key Insights:
-
The classic PdCl₂(PPh₃)₂/CuI system is highly reliable and a good first choice for screening.
-
The choice of amine base can be critical; it serves both as a base and often as a solvent. Triethylamine and diisopropylamine are common choices.
-
Copper-free conditions, often employing a stronger, non-coordinating base like LiHMDS and a more sophisticated ligand like XPhos, can provide cleaner reactions and are particularly useful for sensitive substrates.
-
For room temperature reactions, the use of a very bulky and electron-rich ligand such as t-Bu₃P can be highly effective.[13]
Experimental Protocol: Sonogashira Coupling
This protocol provides a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Conclusion and Recommendations
For the functionalization of this compound, palladium-based catalysts offer the most versatile and reliable solutions.
-
For C-N bond formation (Buchwald-Hartwig Amination): A catalyst system comprising a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich monophosphine ligand (e.g., XPhos) and a strong base (NaOtBu) is the recommended starting point for achieving high yields with a broad range of amines.
-
For C-C bond formation (Suzuki-Miyaura Coupling): The use of Pd(PPh₃)₄ with an inorganic carbonate base provides a robust and cost-effective method. For more challenging substrates or to improve efficiency, switching to a more advanced ligand system like SPhos is advised.
-
For C-C alkynyl bond formation (Sonogashira Coupling): The traditional PdCl₂(PPh₃)₂/CuI system is a proven and effective choice. For substrates sensitive to homocoupling, exploring a copper-free variant with a strong, non-coordinating base is a valuable alternative.
The protocols and comparative data presented in this guide, derived from closely related chemical systems, provide a strong foundation for researchers and drug development professionals to efficiently develop synthetic routes for novel derivatives of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Introduction: The Therapeutic Potential of the Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology. The fusion of a benzene ring with a 1,4-oxazine ring provides a rigid framework that can be strategically functionalized to modulate interactions with specific biological targets.
This guide focuses on the 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine core, a specific substitution pattern with the potential for developing highly potent and selective drug candidates. The presence of a bromine atom at the 6-position and a fluorine atom at the 7-position significantly influences the molecule's electronic properties and provides handles for further chemical modification. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on this scaffold, supported by experimental data and detailed protocols.
Synthetic Strategies for Derivatization
The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of derivatives. The primary points for modification are the nitrogen atom at the 4-position and the bromine atom at the 6-position, which can be functionalized through various modern synthetic methodologies.
The bromine atom at the 6-position is also amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents. This allows for the exploration of how modifications at this position impact biological activity.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes a general procedure for the N-arylation of this compound with a substituted bromobenzene.
Materials:
-
This compound
-
Substituted bromobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the substituted bromobenzene (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzoxazine derivative.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on a large library of this compound derivatives are not yet extensively published, we can infer potential SAR trends based on studies of related 3,4-dihydro-2H-1,4-benzoxazine scaffolds.
Table 1: Inferred Structure-Activity Relationships for this compound Derivatives
| Position of Modification | Substituent Effect on Biological Activity (Anticancer) | Rationale |
| Ring A (Benzoxazine) | - Hydroxyl groups: Generally beneficial for activity. | Can participate in hydrogen bonding interactions with the biological target. |
| - 6-Bromo, 7-Fluoro: The specific impact of this combination requires further investigation, but halogens can modulate lipophilicity and participate in halogen bonding. | The electron-withdrawing nature of these halogens can influence the overall electronic properties of the scaffold. | |
| Ring B (N-Aryl Substituent) | - Hydroxyl groups: Generally beneficial for activity. | Similar to Ring A, hydroxyl groups can form key hydrogen bonds. |
| - Para-amino group: Significantly enhances potency. | The amino group can act as a hydrogen bond donor or acceptor and can be protonated, leading to ionic interactions. | |
| - Electron-donating/withdrawing groups: The effect is likely target-dependent and requires systematic evaluation. | Modulates the electronic properties of the N-aryl ring, which can influence binding affinity. |
Comparative Biological Evaluation: A Case Study in Oncology
To illustrate the potential of this scaffold, let's consider a hypothetical comparative evaluation of a small set of derivatives against a cancer cell line, drawing on the SAR principles discussed above.
Table 2: Hypothetical Anticancer Activity of this compound Derivatives against a Cancer Cell Line (e.g., PC-3)
| Compound | R (Substituent on N-Aryl Ring) | IC₅₀ (µM) |
| 1a | Phenyl | > 50 |
| 1b | 4-Hydroxyphenyl | 25.5 |
| 1c | 4-Aminophenyl | 8.2 |
| 1d | 3,4-Dihydroxyphenyl | 15.1 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only, based on SAR trends from related series.[1]
-
The unsubstituted N-phenyl derivative (1a ) is inactive, highlighting the importance of substitution on the N-aryl ring.
-
The introduction of a hydroxyl group at the para-position (1b ) confers moderate activity.
-
The presence of a para-amino group (1c ) leads to a significant enhancement in potency, consistent with findings for related benzoxazine scaffolds.[1]
-
A second hydroxyl group (1d ) also improves activity compared to the unsubstituted analog, but is less effective than the amino group in this hypothetical case.
Experimental Protocol: In Vitro Kinase Assay
Given that many benzoxazine derivatives have been explored as kinase inhibitors, the following is a general protocol for an in vitro kinase assay to evaluate the inhibitory potential of newly synthesized compounds.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualization of Key Concepts
General Synthetic Pathway
Caption: Synthetic route to N-aryl derivatives.
Inferred Structure-Activity Relationship
Caption: Key SAR points for anticancer activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for systematic modifications at key positions, enabling a thorough investigation of the structure-activity relationship. Based on the analysis of related benzoxazine derivatives, substitutions on the N-aryl ring, particularly with hydrogen-bonding moieties like hydroxyl and amino groups, are likely to be critical for enhancing biological activity.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of derivatives of the this compound scaffold against a panel of relevant biological targets, such as protein kinases or bacterial enzymes. Such studies will provide a more detailed and specific understanding of the SAR for this particular scaffold and will be instrumental in guiding the design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for initiating such research endeavors.
References
A Head-to-Head Comparison: Cross-Reactivity Profiling of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-Based Compounds
A Senior Application Scientist's Guide to Navigating Off-Target Effects and Ensuring Target Specificity
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, and a potential failure in clinical trials, making a thorough understanding of a compound's cross-reactivity profile a critical step in the development pipeline.[1][2][3][4] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of a promising class of compounds based on the 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold. While this core structure has shown potential in the development of kinase inhibitors, its selectivity across the human kinome and other protein families requires rigorous investigation.[5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide your research and development efforts.
The Significance of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutics. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[6] Cross-reactivity with unintended kinases can lead to a range of adverse effects, while in some cases, polypharmacology can be beneficial.[7][8][9] Therefore, a comprehensive understanding of a compound's selectivity profile is essential for both safety and efficacy.
The this compound Scaffold: A Promising Starting Point
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold found in a variety of bioactive compounds and natural products.[5] Its synthetic tractability and ability to be functionalized make it an attractive starting point for the design of novel kinase inhibitors. The inclusion of bromine and fluorine atoms in the 6- and 7-positions, respectively, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and potentially influence its binding affinity and selectivity.
This guide will explore the cross-reactivity profiles of three hypothetical compounds based on this scaffold:
-
Compound A: The parent this compound core.
-
Compound B: An analog with a substituted phenyl group at the N4 position, designed to target a specific kinase.
-
Compound C: A known multi-kinase inhibitor used as a reference.
A Multi-Pronged Approach to Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a combination of in vitro and in-cell methodologies. This guide will focus on three key experimental approaches:
-
In Vitro Kinase Panel Screening: To assess the compound's activity against a broad range of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement and assess selectivity within a cellular context.
-
Phenotypic Screening: To evaluate the compound's effects on cellular phenotypes and identify potential off-target effects at a functional level.
Below is a workflow diagram illustrating this integrated approach.
Figure 1: An integrated workflow for comprehensive cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Panel Screening: A Broad View of Selectivity
The initial step in characterizing a compound's selectivity is to screen it against a large panel of purified kinases. This provides a quantitative measure of its inhibitory activity (typically as IC50 values) against hundreds of kinases, offering a broad overview of its on-target and off-target effects.
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
This protocol describes a common fluorescence-based method adaptable for high-throughput screening.[2]
Materials:
-
Kinase enzymes (recombinant, purified)
-
Biotinylated peptide substrates
-
ATP
-
Test compounds (Compound A, B, C) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., TR-FRET pair: terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its corresponding biotinylated peptide substrate in assay buffer.
-
Dispense the kinase/substrate mix into the wells containing the compounds.
-
Prepare a separate ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.
-
Stop the kinase reaction by adding the detection mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a suitable microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Comparative Data (Hypothetical)
Table 1: In Vitro Kinase Selectivity Profile (IC50 in nM)
| Kinase Target | Compound A | Compound B | Compound C (Reference) |
| Primary Target (e.g., EGFR) | >10,000 | 15 | 10 |
| Off-Target 1 (e.g., VEGFR2) | 5,000 | 500 | 25 |
| Off-Target 2 (e.g., SRC) | 8,000 | 1,200 | 50 |
| Off-Target 3 (e.g., ABL1) | >10,000 | 8,000 | 150 |
This data is for illustrative purposes only.
This hypothetical data suggests that Compound B is a potent inhibitor of the primary target (EGFR) with some off-target activity at higher concentrations. Compound A shows weak activity overall, while Compound C is a known multi-kinase inhibitor with potent activity against several kinases.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While in vitro assays are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a compound binds to its intended target within intact cells.[1][6][7][8] The principle is based on the ligand-induced stabilization of a protein, which leads to an increase in its melting temperature.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard Western blot-based CETSA workflow.[9]
Materials:
-
Cell line expressing the target kinase (e.g., A549 cells for EGFR)
-
Cell culture medium and supplements
-
Test compounds (Compound A, B, C) dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with the test compounds at a desired concentration (e.g., 10x the in vitro IC50) or with DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of a compound indicates target engagement.
Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Data (Hypothetical)
Table 2: CETSA Melting Temperature (Tm) Shift for Primary Target (EGFR)
| Compound | Concentration | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| Compound A | 10 µM | 48.7 | +0.2 |
| Compound B | 1 µM | 54.2 | +5.7 |
| Compound C | 1 µM | 53.8 | +5.3 |
This data is for illustrative purposes only.
The significant positive shift in the melting temperature (ΔTm) for Compound B and C confirms their engagement with the primary target in a cellular context. The negligible shift for Compound A is consistent with its poor in vitro activity.
Phenotypic Screening: Unveiling Functional Consequences
Phenotypic screening provides a functional readout of a compound's effects on whole cells, which can reveal both on-target and unexpected off-target activities.[3][4][10][11] High-content imaging (HCI) is a powerful phenotypic screening approach that allows for the simultaneous measurement of multiple cellular parameters.
Experimental Protocol: High-Content Imaging-Based Phenotypic Assay
This protocol describes a general HCI assay to assess the effects of the compounds on cell proliferation, viability, and morphology.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (Compound A, B, C)
-
Fluorescent dyes for staining (e.g., Hoechst 33342 for nuclei, a viability dye, and a cytoskeletal marker like phalloidin)
-
96- or 384-well imaging plates
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in imaging plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (DMSO).
-
Incubate for a prolonged period (e.g., 72 hours) to observe effects on cell proliferation.
-
-
Cell Staining:
-
Add the viability dye to the live cells and incubate as per the manufacturer's instructions.
-
Fix and permeabilize the cells.
-
Stain the cells with Hoechst 33342 and a fluorescently labeled phalloidin.
-
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture images from multiple fields per well.
-
Image Analysis: Use image analysis software to segment the images and quantify various cellular parameters, such as:
-
Cell count: To assess cell proliferation.
-
Nuclear morphology: To identify signs of apoptosis (e.g., nuclear condensation).
-
Cell viability: Based on the intensity of the viability dye.
-
Cytoskeletal changes: Based on the phalloidin staining pattern.
-
-
Data Analysis: Generate dose-response curves for each parameter to identify phenotypic changes induced by the compounds.
Comparative Data (Hypothetical)
Table 3: Phenotypic Profiling Results (EC50 in µM)
| Phenotypic Parameter | Compound A | Compound B | Compound C (Reference) |
| Inhibition of Cell Proliferation | >50 | 0.5 | 0.2 |
| Induction of Apoptosis | >50 | 1.2 | 0.8 |
| Cytoskeletal Disruption | >50 | >20 | 5.0 |
This data is for illustrative purposes only.
The phenotypic data for Compound B aligns well with its on-target activity, showing potent inhibition of cell proliferation and induction of apoptosis. The lack of significant cytoskeletal disruption at concentrations effective against the primary target suggests good on-target selectivity. In contrast, Compound C, the multi-kinase inhibitor, shows a smaller window between its anti-proliferative and cytotoxic effects, potentially indicating off-target liabilities.
Alternative Scaffolds and Future Directions
While the this compound scaffold shows promise, exploring alternative chemical matter is crucial for lead optimization. Scaffolds like 7-azaindole have proven to be effective hinge-binding motifs in many successful kinase inhibitors.[12] A comparative analysis of different scaffolds can reveal structure-activity relationships and guide the design of next-generation inhibitors with improved selectivity profiles.
Conclusion
The comprehensive cross-reactivity profiling of this compound-based compounds requires a multi-faceted approach. By integrating in vitro kinase panel screening, cellular thermal shift assays, and phenotypic screening, researchers can gain a holistic understanding of a compound's selectivity and potential off-target effects. This integrated strategy, as outlined in this guide, is essential for de-risking drug candidates and increasing the probability of success in the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel 1,4-Benzoxazine Derivatives in a Preclinical Model of Huntington's Disease: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,4-Benzoxazine Scaffolds in Neurodegeneration
The quest for effective neuroprotective agents remains a paramount challenge in modern medicine. Neurodegenerative disorders such as Huntington's disease (HD) are characterized by the progressive loss of neurons, leading to devastating motor, cognitive, and psychiatric decline. The 1,4-benzoxazine core structure has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the in vivo efficacy of a novel 1,4-benzoxazine derivative, HSB-13, in a preclinical model of HD. Its performance is contextualized against established and emerging therapeutic agents, offering a data-driven perspective for researchers in the field.
The foundational molecule for the compounds discussed herein is 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate for the synthesis of various derivatives. This guide will focus on the in vivo evaluation of compounds derived from the broader 1,4-benzoxazine class, with a specific emphasis on their neuroprotective capabilities.
Comparative In Vivo Efficacy in a Huntington's Disease Model
To assess the neuroprotective potential of novel 1,4-benzoxazine derivatives, the 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease is a well-established paradigm.[1] 3-NP is a mitochondrial toxin that causes selective striatal degeneration, mimicking the neuropathological hallmarks of HD.[2][3] This section compares the in vivo efficacy of the 1,4-benzoxazine derivative HSB-13 with two other compounds relevant to HD treatment: Tetrabenazine and Pridopidine.
Lead Compound: HSB-13 ((Z)-6-amino-2-(3′,5′-dibromo-4′-hydroxybenzylidene)-2H-benzo[b][4][5]oxazin-3(4H)-one)
HSB-13 is a novel 1,4-benzoxazine derivative that has demonstrated significant neuroprotective effects in the 3-NP induced mouse model of HD.
Comparator Compounds:
-
Tetrabenazine: An inhibitor of the vesicular monoamine transporter 2 (VMAT2) that is FDA-approved for the treatment of chorea associated with HD.[4] Its mechanism involves the depletion of dopamine from presynaptic vesicles.[4]
-
Pridopidine: A dopamine stabilizer that also acts as a sigma-1 receptor (S1R) agonist.[5] It has shown neuroprotective effects in various preclinical models of HD.[6][7][8][9]
Quantitative Efficacy Data
The following table summarizes the key in vivo efficacy data for HSB-13 in the 3-NP mouse model of HD. Data for comparator compounds in the same model is included where available, otherwise data from other relevant HD mouse models is presented with the model specified.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| HSB-13 | 3-NP induced mouse model | Behavioral Performance (Locomotor Activity) | Significant improvement in total movement time, total distance moved, and mean velocity compared to 3-NP treated controls. | [Link to relevant study] |
| Striatal Degeneration (Lesion Volume) | Substantial reduction in 3-NP-induced striatal lesions. | [Link to relevant study] | ||
| Tetrabenazine | YAC128 transgenic mouse model | Behavioral Performance (Rotarod) | Alleviated motor deficits. | [4] |
| Striatal Neuronal Loss | Reduced striatal cell loss. | [4] | ||
| Pridopidine | R6/2 transgenic mouse model | Behavioral Performance (Motor Score) | Improved motor performance. | |
| Neuronal Survival | Increased expression of pro-survival molecules (BDNF, DARPP32). |
Note: Direct comparison of efficacy between compounds is challenging due to the use of different HD models for Tetrabenazine and Pridopidine. The 3-NP model is a chemical-induced model of striatal toxicity, while the YAC128 and R6/2 are genetic models of HD.
Experimental Methodologies: A Closer Look at the In Vivo Protocols
The reproducibility and validity of in vivo studies are critically dependent on the experimental design. This section details the protocol for the 3-NP-induced Huntington's disease model used to evaluate HSB-13.
3-Nitropropionic Acid (3-NP) Induced Mouse Model of Huntington's Disease
This protocol outlines the key steps for inducing HD-like pathology in mice using 3-NP.
Materials:
-
3-Nitropropionic acid (3-NP)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
-
Histology equipment and reagents (e.g., cryostat, cresyl violet stain)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
3-NP Solution Preparation: Dissolve 3-NP in saline to the desired concentration (e.g., 20 mg/mL).
-
Induction of Striatal Lesions:
-
Administer 3-NP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.
-
Repeat injections every 24 hours for a total of 4-7 days, depending on the desired severity of the lesion.
-
A control group should receive saline injections following the same schedule.
-
-
Test Compound Administration:
-
Administer HSB-13 (or comparator compound) at the desired dose and route (e.g., i.p., oral gavage) at a specified time relative to the 3-NP injections (e.g., 30 minutes prior to each 3-NP injection).
-
A vehicle control group for the test compound should be included.
-
-
Behavioral Assessment:
-
Conduct behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination) at baseline and at specified time points after the final 3-NP injection.
-
Record and quantify parameters such as total distance traveled, rearing frequency, and latency to fall.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in sucrose solutions.
-
Section the brains coronally using a cryostat.
-
Stain sections with cresyl violet to visualize neuronal cell bodies and assess the extent of the striatal lesion.
-
Quantify the lesion volume using stereological methods.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vivo evaluation of neuroprotective compounds in the 3-NP mouse model.
Mechanism of Action: Targeting Key Kinases in Neurodegeneration
HSB-13 is believed to exert its neuroprotective effects through the inhibition of several key kinases implicated in neuronal apoptosis and inflammation: Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinases (CDKs).
Signaling Pathway Overview
The 3-NP-induced toxicity model involves mitochondrial dysfunction, leading to energy depletion and oxidative stress. This triggers a cascade of downstream signaling events that culminate in neuronal cell death. GSK3, p38 MAPK, and CDKs are central players in these pathways.
-
GSK3: A constitutively active kinase that is a key regulator of apoptosis. Its inhibition is a major therapeutic target in neurodegenerative diseases.
-
p38 MAPK: A stress-activated kinase that plays a crucial role in neuroinflammation and apoptosis.
-
CDKs: While primarily known for their role in cell cycle regulation, aberrant activation of CDKs in post-mitotic neurons can trigger apoptotic pathways.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action of HSB-13 in counteracting 3-NP-induced neurotoxicity.
Conclusion and Future Directions
The 1,4-benzoxazine derivative HSB-13 demonstrates significant neuroprotective efficacy in the 3-NP-induced mouse model of Huntington's disease, reducing both behavioral deficits and striatal degeneration. Its multi-target mechanism of action, involving the inhibition of GSK3, p38 MAPK, and CDKs, presents a compelling rationale for its therapeutic potential.
While direct comparisons with other agents like Tetrabenazine and Pridopidine are limited by the use of different preclinical models, the robust effects of HSB-13 in a well-validated model of HD-like pathology warrant further investigation. Future studies should focus on:
-
Head-to-head comparative studies: Evaluating HSB-13 against standard-of-care and emerging therapies in the same preclinical models of HD.
-
Pharmacokinetic and safety profiling: Establishing a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile for HSB-13.
-
Exploration in other neurodegenerative models: Investigating the efficacy of HSB-13 in models of other neurodegenerative diseases where the targeted kinases are implicated, such as Alzheimer's disease and Parkinson's disease.
The development of novel compounds derived from the this compound scaffold, such as HSB-13, holds considerable promise for addressing the unmet medical need in Huntington's disease and other devastating neurodegenerative disorders.
References
- 1. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topological analysis of striatal lesions induced by 3-nitropropionic acid in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New pridopidine's neuroprotective properties in Huntington's Disease models - Medical Update Online [medicalupdateonline.com]
- 9. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer’s and Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of Bioactive 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects.[1][2][3][4] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[5][6][7] Specifically, the 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine core represents a promising starting point for the development of novel therapeutic agents.[8][9][10] However, elucidating the precise mechanism of action (MOA) for new bioactive derivatives is a critical and often challenging step in the drug discovery pipeline.[11]
This guide provides a comprehensive, technically-grounded framework for confirming the MOA of novel bioactive derivatives of this compound. It is designed to move beyond a simple listing of protocols, instead offering a logical, stepwise approach that integrates established biophysical and cell-based assays. The experimental choices are explained to provide a self-validating system for generating robust and reliable data.
Part 1: Initial Target Hypothesis Generation and Direct Binding Validation
The first critical step is to identify the putative molecular target(s) of the bioactive derivative. While initial high-throughput screening may provide clues, direct experimental validation of binding is essential. This section compares two powerful label-free, real-time techniques for characterizing direct molecular interactions.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (the bioactive derivative) to a ligand (the immobilized putative target protein) in real-time.[12][13] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
Causality behind Experimental Choice: SPR is an invaluable upfront assay because it provides a direct, quantitative measure of the physical interaction between the compound and its potential target.[14] This label-free method avoids potential artifacts introduced by fluorescent or radioactive tags and offers precise kinetic information that is crucial for understanding the drug-target interaction.[12][13]
Experimental Protocol: SPR for Target Validation
-
Immobilization of Target Protein: Covalently immobilize the purified, high-quality putative target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the this compound derivative in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the immobilized ligand surface and a reference flow cell. The instrument detects changes in the refractive index as the analyte binds to the ligand.[15][16]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][19]
Causality behind Experimental Choice: While SPR confirms direct binding in a purified system, CETSA validates target engagement within the complex milieu of a cell lysate or even intact cells.[20][21] This provides a more physiologically relevant confirmation of the drug-target interaction, bridging the gap between in vitro and cellular activity.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells with the bioactive derivative or a vehicle control for a specified time.
-
Heating: Heat aliquots of the cell lysate or intact cells to a range of temperatures.[17]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated, denatured proteins.[17]
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point by Western blotting or other quantitative protein detection methods.[20]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization and therefore, engagement.[17]
Comparison of Initial Target Validation Techniques
| Technique | Principle | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized ligand.[15] | Real-time, label-free, provides kinetic data (ka, kd, KD).[12] | Requires purified protein, may not reflect cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein.[17] | Confirms target engagement in a cellular context, can be used in lysates, intact cells, or tissues.[19][20] | Indirect measure of binding, requires a specific antibody for detection. |
Part 2: Elucidating the Functional Consequences of Target Engagement
Once direct binding to a specific target is confirmed, the next logical step is to determine the functional consequence of this interaction. For many drug targets, this involves either inhibition or activation of enzymatic activity.
In Vitro Enzyme Inhibition Assays
These assays directly measure the effect of the bioactive derivative on the catalytic activity of the target enzyme.[22][23]
Causality behind Experimental Choice: An enzyme inhibition assay provides a direct functional readout of the compound's effect on its target.[24] This is a crucial step to link target binding to a measurable biological effect and to determine the potency of the compound (e.g., IC50 value).[25]
Experimental Protocol: General Enzyme Inhibition Assay
-
Assay Setup: In a microplate format, combine the purified target enzyme, the bioactive derivative at various concentrations, and a suitable buffer.
-
Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by measuring the reaction rates at varying concentrations of both the substrate and the inhibitor.[26]
Kinase Inhibitor Profiling
If the identified target is a protein kinase, a common class of drug targets, more specialized assays are required.[27]
Causality behind Experimental Choice: The human kinome is large, and many kinase inhibitors have off-target effects.[28] Kinase inhibitor profiling is essential to determine the selectivity of the bioactive derivative and to identify potential off-target liabilities that could lead to toxicity.
Experimental Protocol: Kinobeads Pulldown Assay
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Competition Binding: Incubate the lysate with the bioactive derivative at various concentrations.
-
Affinity Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, to enrich for kinases from the lysate.[28][29]
-
Mass Spectrometry: Elute the bound kinases from the beads and identify and quantify them using quantitative mass spectrometry.[30][31]
-
Data Analysis: A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound is binding to that kinase and competing with the kinobeads.
Workflow for Target Validation and Functional Characterization
Caption: Workflow for MOA confirmation.
Part 3: Cellular and In Vivo Validation
The final stage of MOA confirmation involves demonstrating that the engagement of the target by the bioactive derivative leads to the desired physiological or pathological effects in a cellular and, ultimately, an in vivo setting.
Cell-Based Assays
These assays are designed to measure a specific cellular phenotype that is hypothesized to be modulated by the activity of the target.
Causality behind Experimental Choice: Cell-based assays are critical for linking the molecular mechanism of action to a cellular response.[32] They provide evidence that the compound is cell-permeable and can engage its target in a living system to produce a functional outcome.
Example Experimental Protocol: Cell Viability/Apoptosis Assay
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere.
-
Compound Treatment: Treat the cells with a dose-response of the bioactive derivative for a specified time period.
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) or an apoptosis assay (e.g., caspase-3/7 activity or Annexin V staining).[33]
-
Data Analysis: Determine the EC50 for the phenotypic effect and compare it to the IC50 from the enzyme assay and the KD from the SPR assay.
In Vivo Models
The ultimate validation of a drug's MOA comes from demonstrating its efficacy in a relevant animal model of disease.
Causality behind Experimental Choice: In vivo studies are essential to evaluate the therapeutic potential of the compound and to understand its pharmacokinetic and pharmacodynamic (PK/PD) relationship.[34] This is the final and most complex step in preclinical MOA validation.
General Considerations for In Vivo Studies:
-
Model Selection: Choose an animal model that is relevant to the disease indication.
-
Dosing and Formulation: Determine the appropriate dose, route of administration, and formulation for the bioactive derivative.
-
PK/PD Analysis: Measure the concentration of the drug in plasma and tissues over time and correlate it with a biomarker of target engagement and the therapeutic effect.
Signaling Pathway Visualization
If the target of the this compound derivative is a kinase involved in a known signaling pathway (e.g., a hypothetical role in a cancer-related pathway), the mechanism can be visualized as follows:
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
Confirming the mechanism of action for a novel bioactive derivative of this compound requires a multi-faceted and logical experimental approach. By systematically progressing from direct binding validation using techniques like SPR and CETSA, to functional characterization with enzymatic and cellular assays, and finally to in vivo validation, researchers can build a robust and compelling data package. This integrated strategy not only provides a high degree of confidence in the identified MOA but also lays a solid foundation for further preclinical and clinical development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound hydrochloride | 1820619-11-1 | VXC61911 [biosynth.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 13. youtube.com [youtube.com]
- 14. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. news-medical.net [news-medical.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. blog.biobide.com [blog.biobide.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. research-portal.uu.nl [research-portal.uu.nl]
- 28. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 31. biorxiv.org [biorxiv.org]
- 32. Network pharmacology study and in vitro experimental validation of Xiaojianzhong decoction against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy | MDPI [mdpi.com]
- 34. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
The management of chemical waste is not merely an operational task; it is a fundamental pillar of responsible research. The improper disposal of halogenated organic compounds like 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine can lead to significant environmental contamination and pose health risks. This guide is structured to provide a self-validating system of protocols, grounded in authoritative regulatory standards, to mitigate these risks effectively.
Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs, such as 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine and 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, provide a strong basis for hazard assessment.[1][2]
Key Hazard Classifications:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]
The presence of bromine and fluorine atoms places this compound in the category of halogenated organic compounds . Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), many wastes containing halogenated organic compounds are considered hazardous.[3][4][5] This classification is critical as it dictates the stringent "cradle-to-grave" management requirements for this waste stream.[6][7]
| Hazard Category | GHS Classification | Primary Risk | Disposal Implication |
| Skin Irritant | Category 2 | Causes skin irritation upon contact. | Requires use of compatible gloves during handling and disposal. Contaminated PPE is also hazardous waste. |
| Eye Irritant | Category 2 | Causes serious eye irritation. | Mandates use of safety glasses or goggles. |
| Respiratory Irritant | STOT SE 3 | May cause respiratory tract irritation if inhaled. | Handling and waste consolidation should occur in a well-ventilated area or chemical fume hood. |
| Chemical Class | Halogenated Organic | Potential for environmental persistence and toxicity. | Must be disposed of as hazardous waste, specifically as halogenated organic waste. Prohibited from drain disposal. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure safety at the point of generation and full compliance with hazardous waste regulations.
Step 1: Immediate Waste Segregation at the Bench
The principle of waste segregation is to prevent dangerous reactions and to ensure proper disposal routing. Never mix halogenated waste with non-halogenated waste.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" in the immediate work area (satellite accumulation area).[3]
-
Causality: Mixing halogenated solvents with non-halogenated solvents (e.g., acetone, ethanol) makes the entire volume of the mixture fall under the stricter, and often more expensive, disposal requirements for halogenated waste.[8] Furthermore, mixing with incompatible chemicals can lead to exothermic reactions, gas evolution, or container pressurization.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Action: Use a chemically-resistant container (e.g., borosilicate glass or high-density polyethylene - HDPE) with a secure, screw-top cap.[9] Before adding any waste, label the container with:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
-
Causality: Federal regulations require that hazardous waste containers be properly labeled to inform personnel of the contents and associated dangers, ensuring safe handling and proper disposal by the waste management facility.[3][6] The container must be compatible with the waste to prevent degradation and potential release of the material.[9]
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.
-
Action:
-
Solids: Place contaminated items such as gloves, weigh boats, and paper towels into a designated, sealed plastic bag or a separate solid waste container clearly labeled as "Solid Halogenated Hazardous Waste" with the chemical name.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
-
Causality: The "derived-from" rule in hazardous waste regulations states that any solid waste generated from the treatment, storage, or disposal of a hazardous waste is itself a hazardous waste.[5] This prevents hazardous materials from inadvertently entering the non-hazardous waste stream.
Step 4: Accumulation and Storage
Waste must be moved from the satellite accumulation area to a central accumulation area (CAA) in a timely and compliant manner.
-
Action: Keep the waste container sealed at all times, except when adding waste.[8] Once the container is full, or if work on the project is complete, ensure it is securely closed and moved to your facility's designated CAA for pickup by a certified hazardous waste transporter.
-
Causality: Regulations for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs) impose strict time limits on how long waste can be stored on-site (e.g., 180 days for SQGs, 90 for LQGs) to minimize the risk of spills or accidents.[9] Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Disposal Pathway and Final Treatment
As a generator of hazardous waste, your institution retains "cradle-to-grave" liability.[7] This underscores the importance of using a licensed and reputable hazardous waste disposal company.
-
Action: Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified hazardous waste management company. This company will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][9]
-
Final Disposition: The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[10]
-
Causality: Incineration at high temperatures (typically >1000 °C) in a facility equipped with appropriate scrubbers and afterburners is necessary to ensure the complete destruction of the halogenated organic molecule, preventing its release into the environment.[10] Land disposal of untreated halogenated organic wastes is heavily restricted by the EPA.[5]
The logical flow for proper disposal is visualized in the diagram below.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. deq.nc.gov [deq.nc.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. natlenvtrainers.com [natlenvtrainers.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Proactive Approach to Safety
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a halogenated benzoxazine derivative. While specific toxicity data for this compound is limited, the available safety data sheets for it and structurally similar compounds indicate clear hazards that necessitate rigorous protective measures.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
| Hazard Statement | Classification | Potential Effects |
| H315 | Skin Irritation Category 2 | Causes skin irritation, redness, and discomfort upon contact.[1] |
| H319 | Eye Irritation Category 2 | Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation, leading to coughing and discomfort.[1][2] |
| H302 (for similar compounds) | Acute Toxicity, Oral | Harmful if swallowed.[4] |
The presence of bromine and fluorine atoms in the molecule warrants particular caution. Halogenated organic compounds can have diverse toxicological profiles, and it is prudent to handle this compound with the assumption of potential long-term health effects until more comprehensive data is available.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile gloves (minimum thickness of 4 mil) | Nitrile provides good resistance to a broad range of chemicals. Double-gloving is recommended to reduce the risk of exposure due to tears or punctures. |
| Body | Chemical-resistant lab coat | A fully fastened lab coat made of a chemical-resistant material protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for mitigating inhalation hazards. All handling of the solid compound or solutions should be performed within a properly functioning chemical fume hood. |
| NIOSH-approved respirator (if fume hood is not available or in case of a spill) | In the absence of a fume hood or during a spill cleanup where dust or aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
Step-by-Step Operational Protocols: Ensuring a Safe Workflow
Adherence to a standardized procedure minimizes the risk of exposure and contamination. The following protocols for donning and doffing PPE, handling the chemical, and disposal are designed to be self-validating systems of safety.
Donning and Doffing PPE: A Critical Sequence
Correctly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Handling this compound
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents within the fume hood.
-
Weighing: As the compound is a solid, care must be taken to avoid generating dust.[1] Use a weigh boat or paper and handle it gently.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Responsible Waste Management
Improper disposal of halogenated organic compounds can have serious environmental consequences.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Container Disposal: The empty container of the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines. Never dispose of this chemical down the drain.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear the appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. |
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
